5-Bromopyridin-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-4-1-2-5(8)7-3-4/h1-3H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMZZQRNZFWMEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344792 | |
| Record name | 5-Bromo-2-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13466-38-1 | |
| Record name | 5-Bromo-2-hydroxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13466-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-hydroxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Bromopyridin-2-ol CAS number 13466-38-1
An In-depth Technical Guide to 5-Bromopyridin-2-ol
CAS Number: 13466-38-1 Synonyms: 5-Bromo-2(1H)-pyridone, 5-Bromo-2-pyridone, 5-Bromo-2-hydroxypyridine
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block for researchers, scientists, and professionals in drug development. It covers physicochemical properties, spectral data, detailed experimental protocols for synthesis and key reactions, and its application in targeting signaling pathways.
Physicochemical and Safety Data
This compound is an off-white to yellow-brown crystalline powder. It exists in tautomeric equilibrium between the pyridinol and pyridone forms, with the pyridone form generally predominating.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₄BrNO | [1][2] |
| Molecular Weight | 174.00 g/mol | [3] |
| Melting Point | 180-183 °C | [2][4] |
| Boiling Point | 305.9 ± 42.0 °C (Predicted) | [4] |
| Density | 1.776 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 9.96 ± 0.10 (Predicted) | [4] |
| Solubility | DMSO: 100 mg/mL (574.71 mM) | [3][5] |
| Storage | Store at -20°C for long-term. Keep in a dark place under an inert atmosphere. | [3][4] |
Table 2: Safety and Hazard Information
| Identifier | Information |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261, P264, P270, P301+P312, P302+P352, P305+P351+P338 |
Data compiled from multiple sources.[1]
Spectroscopic Data
Detailed spectral data for this compound is available from various commercial suppliers.[1][6] The expected characteristic signals are outlined below based on its chemical structure and data from analogous compounds.
Table 3: Expected Spectroscopic Characteristics
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the pyridine (B92270) ring are expected in the δ 6.5-8.0 ppm range. The N-H proton of the pyridone tautomer would appear as a broad singlet, typically downfield (δ > 10 ppm), with its chemical shift being concentration and solvent dependent. The O-H proton of the pyridinol tautomer would also be a broad, exchangeable signal. |
| ¹³C NMR | Signals for the five carbon atoms of the pyridine ring are expected in the aromatic region (δ 100-160 ppm). The carbonyl carbon (C=O) of the pyridone form would be the most downfield signal, typically >160 ppm. |
| FT-IR (KBr, cm⁻¹) | A broad peak in the 3200-2500 cm⁻¹ region corresponding to N-H (pyridone) or O-H (pyridinol) stretching due to hydrogen bonding. A strong C=O stretching band around 1650-1680 cm⁻¹ is characteristic of the pyridone form. C=C and C=N stretching vibrations are expected in the 1600-1400 cm⁻¹ region. C-Br stretching will appear in the fingerprint region (< 700 cm⁻¹). |
| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio. For C₅H₄⁷⁹BrNO, the expected m/z is ~173, and for C₅H₄⁸¹BrNO, it is ~175. |
Experimental Protocols
This compound is a versatile intermediate. Below are representative protocols for its synthesis and a key synthetic application.
Synthesis of this compound
The synthesis is typically achieved via diazotization of the precursor 2-amino-5-bromopyridine, followed by hydrolysis. The precursor itself is synthesized by bromination of 2-aminopyridine.
References
An In-depth Technical Guide to the Physical Properties of 5-Bromopyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 5-Bromopyridin-2-ol (CAS No: 13466-38-1), a biochemical reagent utilized in life science research and organic synthesis.[1][2][3] This document is intended to serve as a key resource for professionals in research and development, offering detailed data, experimental context, and logical workflows for property determination.
Core Physical and Chemical Properties
This compound, also known as 5-Bromo-2-hydroxypyridine or 5-Bromo-2(1H)-pyridone, is a heterocyclic organic compound.[3][4] It exists in tautomeric equilibrium between the -ol and -one forms, with the pyridone form generally being predominant. The following table summarizes its key physical properties.
| Property | Value | Source(s) |
| Molecular Formula | C5H4BrNO | [1][2][4] |
| Molecular Weight | 174.00 g/mol | [4][5] |
| CAS Number | 13466-38-1 | [1][2][4] |
| Appearance | Off-white to yellow-brown crystalline powder | [3][4] |
| Melting Point | 180-183 °C (lit.) | [3][4][5] |
| Boiling Point | 305.9 ± 42.0 °C (Predicted) | [3][4] |
| Density | 1.776 ± 0.06 g/cm³ (Predicted) | [3][4] |
| pKa | 9.96 ± 0.10 (Predicted) | [3][4] |
| Storage Conditions | Keep in dark place, Inert atmosphere, Room temperature | [3][4][6] |
Experimental Protocols
While specific experimental documentation for the determination of every physical property of this compound is not publicly detailed, the following represents standard methodologies used for such characterizations.
Melting Point Determination
Methodology: The melting point is determined using a calibrated melting point apparatus. A small, powdered sample of the crystalline solid is packed into a capillary tube and placed in the apparatus. The sample is heated at a controlled rate, and the temperature range from the first sign of melting (onset) to the complete liquefaction of the sample is recorded. The literature value of 180-183 °C indicates a relatively pure substance.[3][4][5]
Boiling Point Determination (Predicted)
Methodology: The provided boiling point is a predicted value, likely generated from computational models based on the molecule's structure.[3][4] Experimental determination for a high-boiling solid like this would typically involve distillation under reduced pressure to prevent decomposition. The boiling point at a specific low pressure would be measured, and then extrapolated to atmospheric pressure using a nomograph.
pKa Determination (Predicted)
Methodology: The pKa value is also computationally predicted.[3][4] Experimentally, the pKa of a compound like this compound can be determined by potentiometric titration or UV-Vis spectrophotometry.
-
Potentiometric Titration: A solution of the compound is titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored with a calibrated pH meter as the titrant is added. The pKa is the pH at which the compound is half-neutralized.
-
UV-Vis Spectrophotometry: The UV-Vis absorption spectrum of the compound is recorded at various pH values. The pyridinol/pyridone tautomerism and protonation state changes result in different absorption spectra. By analyzing the change in absorbance at a specific wavelength as a function of pH, the pKa can be calculated.
Spectroscopic Analysis
Standard spectroscopic methods are used to confirm the identity and purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are run to confirm the chemical structure. A deuterated solvent, such as DMSO-d₆ or CDCl₃, is used to dissolve the sample. Chemical shifts, integration, and coupling patterns are analyzed to ensure they correspond to the expected structure of this compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. The sample can be analyzed as a solid (e.g., using a KBr pellet or ATR) to observe characteristic absorption bands, such as N-H and C=O stretches from the pyridone tautomer, and O-H and C=N stretches from the pyridinol tautomer.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The analysis confirms the molecular mass of 174.00 g/mol and the presence of a bromine atom through the characteristic isotopic pattern (¹⁹Br and ⁸¹Br).[1]
Logical Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the characterization of a chemical substance like this compound.
Caption: Logical workflow for the physical characterization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. 2-Hydroxy-5-bromopyridine | 13466-38-1 [chemicalbook.com]
- 4. 2-Hydroxy-5-bromopyridine - Protheragen [protheragen.ai]
- 5. 5-Bromo-2(1H)-pyridone 97 13466-38-1 [sigmaaldrich.com]
- 6. 13466-38-1|this compound|BLD Pharm [bldpharm.com]
Physicochemical Properties: Melting Point
An In-depth Technical Guide on the Melting Point of 5-Bromopyridin-2-ol
This guide provides comprehensive technical information on the melting point of this compound, targeting researchers, scientists, and professionals in drug development. It includes a summary of reported melting point data, detailed experimental protocols for its determination, and a workflow for quality control.
This compound, also known as 5-Bromo-2(1H)-pyridinone, is an off-white to yellow-brown crystalline powder.[1][2] It is utilized as a biochemical reagent in life science research.[2][3] The melting point is a crucial physical property for the identification and purity assessment of this compound.[4] Pure crystalline substances typically exhibit a sharp, well-defined melting point, while impurities can lead to a depression and broadening of the melting range.[4]
Reported Melting Point Data
The experimentally determined melting point of this compound is consistently reported within a narrow range, as summarized in the table below.
| Chemical Name | CAS Number | Reported Melting Point (°C) | Source |
| This compound | 13466-38-1 | 180-183 | [1][2][5] |
| 5-Bromo-2-hydroxypyridine | 13466-38-1 | 178-182 | [6] |
Experimental Protocols for Melting Point Determination
The melting point of a solid organic compound like this compound can be accurately determined using several standard laboratory techniques. The most common methods are the capillary method and Differential Scanning Calorimetry (DSC).
Capillary Melting Point Determination
This is the most common and basic method for determining the melting point of a solid.[7] The principle involves heating a small sample in a capillary tube at a controlled rate and observing the temperature at which it transitions from a solid to a liquid.[7]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or DigiMelt) or a Thiele tube with heating oil.[4]
-
Glass capillary tubes (one end sealed).[8]
-
Thermometer.
-
Sample of this compound (must be dry and in powdered form).[7][8]
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry, as residual solvent can act as an impurity and affect the melting range.[8]
-
Load a small amount of the powdered sample into the open end of a capillary tube.[8][9]
-
Compact the sample at the sealed bottom of the tube by gently tapping the tube on a hard surface or by dropping it through a long glass tube.[8][10] The final packed height of the sample should be 2-3 mm to avoid an artificially broad melting range.[8][9]
-
-
Determination with a Melting Point Apparatus:
-
Insert the capillary tube into the heating block of the apparatus.[7]
-
If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 4-5°C per minute.[9]
-
For an accurate measurement, allow the block to cool to at least 20°C below the approximate melting point.[9]
-
Begin heating at a slow, controlled rate, typically 1-2°C per minute, when the temperature is about 15°C below the expected melting point.[4][8]
-
Observe the sample through the magnifying eyepiece.[7]
-
-
Observation and Recording:
-
Record the temperature at the onset of melting , which is when the first drop of liquid becomes visible.[8][9] The solid may shrink or glisten just before melting.[8]
-
Record the temperature when the entire sample has completely melted into a transparent liquid.[8][9]
-
The recorded range between these two temperatures is the melting point range of the sample.
-
Perform the measurement at least twice with fresh samples to ensure reproducibility.[9]
-
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that provides highly precise data on the thermal properties of a material.[11] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[12] This allows for the detection of phase transitions, such as melting.[13]
Principle: A sample of known mass is heated at a controlled rate, and the change in its heat capacity is tracked as a change in heat flow.[13] When the sample melts, it absorbs energy (an endothermic process), which is detected by the instrument. The result is a peak on the DSC curve, from which the melting point (Tm) and the enthalpy of fusion can be determined.[13] For pure organic compounds, the melting point is typically taken as the extrapolated onset temperature of the endothermic melting peak.[13]
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into a DSC pan (e.g., aluminum).
-
Seal the pan with a lid.
-
-
Instrument Setup:
-
Place the sealed sample pan in the sample cell of the DSC instrument and an empty, sealed reference pan in the reference cell.[14] This differential setup is crucial for precise measurements.[11]
-
Program the instrument with the desired temperature profile. This typically includes an initial equilibration period, followed by a linear temperature ramp (e.g., 5-10°C/min) through the expected melting range.
-
-
Data Acquisition and Analysis:
-
Initiate the temperature program. The instrument will record the differential heat flow between the sample and the reference as a function of temperature.
-
The melting of the sample will appear as an endothermic peak on the resulting thermogram.
-
Analyze the data using the instrument's software to determine the onset temperature of the peak, which corresponds to the melting point. The area under the peak can be integrated to calculate the enthalpy of fusion.
-
Quality Control Workflow
The determination of the melting point is a critical step in the quality control (QC) process for chemical reagents like this compound, ensuring identity and purity before use in research or development.
References
- 1. 2-Hydroxy-5-bromopyridine - Protheragen [protheragen.ai]
- 2. 2-Hydroxy-5-bromopyridine | 13466-38-1 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. 5-Bromo-2(1H)-pyridone 97 13466-38-1 [sigmaaldrich.com]
- 6. 5-Bromo-2-hydroxypyridine, 97% | Fisher Scientific [fishersci.ca]
- 7. westlab.com [westlab.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jk-sci.com [jk-sci.com]
- 10. thinksrs.com [thinksrs.com]
- 11. Differential scanning calorimetry [cureffi.org]
- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 13. s4science.at [s4science.at]
- 14. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
5-Bromopyridin-2-ol: A Technical Guide to its Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the available solubility data for 5-Bromopyridin-2-ol. Due to the limited publicly available quantitative data, this document summarizes the known solubility and provides a general experimental protocol for determining the solubility of solid organic compounds, which can be applied to this compound.
Core Data Presentation: Solubility of this compound
Currently, detailed quantitative solubility data for this compound across a range of solvents and temperatures is not extensively documented in publicly accessible literature. However, one key data point has been identified.
Table 1: Quantitative Solubility of this compound
| Solvent | Solubility | Molar Concentration (approx.) | Conditions |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1] | 574.71 mM[1] | Requires ultrasonic agitation.[1] It is also noted that hygroscopic DMSO can significantly impact the solubility.[1] |
Experimental Protocol: Determination of Solid Organic Compound Solubility
The following is a general, widely applicable protocol for determining the solubility of a solid organic compound like this compound in a given solvent. This method, often referred to as the "shake-flask method," is considered a reliable approach for establishing equilibrium solubility.[2]
Objective: To determine the equilibrium solubility of a solid compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, acetone)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Appropriate analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of the solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker or incubator. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. The temperature should be carefully controlled and monitored throughout this period.
-
Phase Separation: Once equilibrium is established, allow the vial to rest in the temperature-controlled environment for a period to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
Dilution: Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy by measuring absorbance at the λmax of the compound, or HPLC with a suitable detector).
-
Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
Mandatory Visualization
As no specific signaling pathways involving this compound have been identified in the reviewed literature, a diagram illustrating a relevant experimental workflow is provided below.
Caption: Workflow for determining the solubility of this compound.
References
An In-Depth Technical Guide on the NMR Spectral Data of 5-Bromopyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectral data for 5-Bromopyridin-2-ol, a key heterocyclic compound frequently utilized in medicinal chemistry and materials science. This document compiles available spectral data, outlines comprehensive experimental protocols for data acquisition, and presents a logical workflow for NMR analysis to ensure reproducibility and accuracy in research and development settings.
NMR Spectral Data
Obtaining a complete and officially published dataset for this compound can be challenging. This guide presents the available data, supplemented with data from the closely related compound, 2-hydroxypyridine (B17775), to provide a comprehensive analytical perspective. It is important to note that this compound exists in a tautomeric equilibrium with 5-bromo-2(1H)-pyridone. The observed NMR spectra will reflect the predominant tautomer in the specified solvent.
¹H NMR Spectral Data
Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for 2-Hydroxypyridine
| Compound | Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| This compound (Predicted) | H-3 | ~6.4-6.6 | d | ~9.0 |
| H-4 | ~7.4-7.6 | dd | ~9.0, 2.5 | |
| H-6 | ~7.8-8.0 | d | ~2.5 | |
| OH/NH | Broad singlet | - | - | |
| 2-Hydroxypyridine[1] | H-3 | 6.59 | d | 8.8 |
| H-4 | 7.42 | t | 8.8, 6.4 | |
| H-5 | 7.49 | d | 6.4 | |
| H-6 | 6.30 | d | 2.0 | |
| NH | 13.65 | br s | - |
Note: Predicted values are estimations based on substituent effects and data from analogous compounds. The broad singlet for the OH/NH proton is characteristic and its chemical shift can be highly variable depending on concentration and solvent.
¹³C NMR Spectral Data
Similar to the proton NMR data, a complete ¹³C NMR dataset for this compound is not consistently published. The predicted chemical shifts are tabulated below, alongside the experimental data for 2-hydroxypyridine for reference.
Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for 2-Hydroxypyridine
| Compound | Carbon | Chemical Shift (δ) ppm |
| This compound (Predicted) | C-2 | ~163 |
| C-3 | ~110 | |
| C-4 | ~145 | |
| C-5 | ~105 (C-Br) | |
| C-6 | ~140 | |
| 2-Hydroxypyridine | C-2 | 163.2 |
| C-3 | 105.8 | |
| C-4 | 140.8 | |
| C-5 | 119.5 | |
| C-6 | 135.9 |
Experimental Protocols
The following section details standardized methodologies for the acquisition of high-quality NMR spectra for compounds such as this compound.
Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.[2][3][4][5]
-
Sample Weighing : Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection : Choose a suitable deuterated solvent. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD). The choice of solvent can influence the tautomeric equilibrium.
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.
-
Filtration : To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[2]
-
Internal Standard : For precise chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) is typically added to the solvent by the manufacturer. If not present, a small amount can be added.
-
Capping and Labeling : Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.
NMR Data Acquisition
These are general parameters for a standard NMR experiment. Instrument-specific adjustments may be necessary.
-
Instrumentation : Data should be acquired on a spectrometer with a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
Locking and Shimming : The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters :
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width : Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 8 to 16 scans for sufficient signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Program : A proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width : Approximately 250 ppm, centered around 125 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied.
Visualization of Experimental Workflow
The following diagram illustrates the standard workflow for NMR spectral analysis, from sample preparation to final data interpretation.
References
An In-depth Technical Guide on the Crystal Structure of 5-Bromopyridinyl Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
Preamble: A comprehensive search of publicly available scientific literature and crystallographic databases did not yield a complete, solved crystal structure for 5-Bromopyridin-2-ol. This guide, therefore, presents a detailed analysis of the crystal structure of a closely related and structurally significant compound, N-(5-Bromopyridin-2-yl)acetamide , to provide valuable insights into the crystallographic features of the 5-bromopyridinyl scaffold. The methodologies and data presentation formats provided herein are designed to serve as a robust reference for the crystallographic analysis of similar compounds.
Crystal Structure Analysis of N-(5-Bromopyridin-2-yl)acetamide
The asymmetric unit of N-(5-Bromopyridin-2-yl)acetamide contains two independent molecules (A and B). The dihedral angles between the pyridine (B92270) rings and the acetamide (B32628) groups are 7.27(11)° and 8.46(11)°, respectively. In the crystal structure, molecules are linked by N—H⋯O and C—H⋯O hydrogen bonds, which form bifurcated R¹₂(5) ring motifs, leading to the formation of[1] chains.
Crystallographic Data
The following table summarizes the key crystallographic data for N-(5-Bromopyridin-2-yl)acetamide.
| Parameter | Value |
| Chemical Formula | C₇H₇BrN₂O |
| Molecular Weight | 215.06 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a | 4.0014 (3) Å |
| b | 8.7232 (6) Å |
| c | 23.0626 (18) Å |
| α | 82.127 (1)° |
| β | 86.897 (1)° |
| γ | 85.932 (1)° |
| Volume (V) | 794.60 (10) ų |
| Z | 4 |
| Data Collection | |
| Radiation | Mo Kα |
| Wavelength | 0.71073 Å |
| Temperature (T) | 296 K |
| Refinement | |
| R-factor (R1) | Not explicitly stated in the provided text |
| wR2 | Not explicitly stated in the provided text |
Intermolecular Interactions
Hydrogen bonding plays a crucial role in the crystal packing of N-(5-Bromopyridin-2-yl)acetamide. The table below details the geometry of the key hydrogen bonds observed in the structure.
| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| N2A—H1NA···O1Bⁱ | 0.85 | 2.16 | 3.001 (2) | 169 |
| N2B—H1NB···O1Aⁱⁱ | 0.83 | 2.20 | 2.985 (2) | 159 |
| C7A—H7AA···O1Bⁱ | 1.10 | 2.54 | 3.476 (3) | 142 |
| Symmetry codes: (i) x, y, z; (ii) -x+1, -y+1, -z+1 |
Experimental Protocols
The following sections describe the generalized experimental procedures for the synthesis, crystallization, and crystal structure determination of compounds like N-(5-Bromopyridin-2-yl)acetamide.
Synthesis and Crystallization
The synthesis of N-(5-Bromopyridin-2-yl)acetamide is achieved through the acetylation of 2-amino-5-bromopyridine (B118841). A general procedure is as follows:
-
Acetylation: 2-amino-5-bromopyridine is dissolved in a suitable solvent, such as acetic anhydride (B1165640) or dichloromethane.
-
Reagent Addition: Acetic anhydride or acetyl chloride is added to the solution, often in the presence of a base (e.g., pyridine or triethylamine) to neutralize the acid byproduct.
-
Reaction: The mixture is stirred at room temperature or heated under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is quenched with water or an aqueous basic solution. The product is then extracted with an organic solvent.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to yield single crystals suitable for X-ray diffraction.
Single-Crystal X-ray Diffraction (SC-XRD)
The determination of the crystal structure involves the following key steps:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a detector. Data are collected over a range of crystal orientations.
-
Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares methods. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
Visualizations
The following diagrams illustrate the experimental workflow for crystal structure determination and a conceptual representation of the hydrogen bonding network.
References
An In-depth Technical Guide to the Tautomerism of 5-Bromopyridin-2-ol and 5-bromo-2(1H)-pyridone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the tautomeric equilibrium between 5-Bromopyridin-2-ol and 5-bromo-2(1H)-pyridone. Tautomerism, the dynamic equilibrium between two readily interconvertible isomers, is a fundamental concept in organic chemistry with significant implications for the physicochemical properties, reactivity, and biological activity of molecules. Understanding and quantifying this equilibrium is crucial for drug design, synthesis, and formulation. This document details the quantitative aspects of this tautomerism, provides established experimental protocols for its investigation, and visualizes the core concepts through clear diagrams.
Introduction to Tautomerism in Substituted Pyridones
The tautomerism between the aromatic hydroxy form (enol) and the non-aromatic pyridone form (keto) is a well-documented phenomenon in hydroxypyridines. The position of this equilibrium is highly sensitive to the electronic nature of substituents on the pyridine (B92270) ring and the polarity of the solvent. In the gas phase, the hydroxy form is generally favored. However, in polar solvents, the pyridone tautomer is often more stable due to its larger dipole moment and greater ability to participate in intermolecular hydrogen bonding.
For this compound, the equilibrium is between the 'ol' form (this compound) and the 'one' form (5-bromo-2(1H)-pyridone). The bromine substituent at the 5-position influences the electronic properties of the pyridine ring, thereby affecting the relative stability of the two tautomers.
Quantitative Analysis of the Tautomeric Equilibrium
The tautomeric equilibrium constant (KT) is defined as the ratio of the concentration of the pyridone form to the hydroxypyridine form:
KT = [5-bromo-2(1H)-pyridone] / [this compound]
A study by Forlani et al. (2002) systematically investigated the tautomerism of various substituted 2-hydroxypyridines, including the 5-bromo derivative, using UV/Vis spectroscopy. The following table summarizes the determined apparent tautomeric equilibrium constants (log KTapp) in a range of solvents with varying polarities.
| Solvent | Dielectric Constant (ε) at 25°C | log KTapp |
| Cyclohexane | 2.02 | -0.367 |
| 1,4-Dioxane | 2.21 | -0.111 |
| Tetrahydrofuran (THF) | 7.58 | 0.000 |
| Dichloromethane (CH2Cl2) | 8.93 | 0.176 |
| Acetone | 20.7 | 0.380 |
| Acetonitrile (MeCN) | 37.5 | 0.531 |
| Dimethylformamide (DMF) | 36.7 | 0.653 |
| Dimethyl sulfoxide (B87167) (DMSO) | 46.7 | 0.748 |
| Water (H2O) | 80.1 | 1.342 |
Data extracted from Forlani, L., Cristoni, G., Boga, C., Todesco, P. E., Del Vecchio, E., Selva, S., & Monari, M. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2002(11), 198-215.
The data clearly indicates that with increasing solvent polarity, the equilibrium shifts significantly towards the 5-bromo-2(1H)-pyridone form. In the non-polar solvent cyclohexane, the this compound form is slightly favored, while in the highly polar solvent water, the 5-bromo-2(1H)-pyridone form is the predominant species.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the diazotization of 2-amino-5-bromopyridine (B118841) followed by hydrolysis.
Materials:
-
2-amino-5-bromopyridine
-
Sodium nitrite (B80452) (NaNO2)
-
Sulfuric acid (H2SO4)
-
Water
-
Ice
-
Sodium hydroxide (B78521) (NaOH) for neutralization
Procedure:
-
Dissolve 2-amino-5-bromopyridine in an aqueous solution of sulfuric acid, and cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water dropwise to the cooled solution, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at low temperature for a specified time to ensure complete diazotization.
-
Gently warm the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxypyridine.
-
Neutralize the reaction mixture with a sodium hydroxide solution to precipitate the product.
-
Collect the crude product by filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Determination of Tautomeric Equilibrium by UV/Vis Spectroscopy
This protocol is based on the methodology described by Forlani et al. (2002). The method relies on the fact that the two tautomers have distinct UV/Vis absorption spectra. By measuring the spectrum of the compound in a solvent where both tautomers are present and comparing it to the spectra of "fixed" tautomers (N-methyl and O-methyl derivatives), the equilibrium constant can be determined.
Materials and Instruments:
-
This compound
-
5-Bromo-1-methyl-2(1H)-pyridone (fixed pyridone)
-
5-Bromo-2-methoxypyridine (B44785) (fixed hydroxypyridine)
-
Spectroscopic grade solvents (e.g., cyclohexane, acetonitrile, water)
-
Dual-beam UV/Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound, 5-bromo-1-methyl-2(1H)-pyridone, and 5-bromo-2-methoxypyridine in the desired solvent of a known concentration (e.g., 1 x 10-3 M).
-
Sample Preparation: Prepare a series of dilutions of each stock solution in the same solvent to determine the molar absorptivity and to ensure that the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Spectral Acquisition:
-
Record the UV/Vis spectrum of each of the "fixed" tautomers (5-bromo-1-methyl-2(1H)-pyridone and 5-bromo-2-methoxypyridine) over a suitable wavelength range (e.g., 200-400 nm). These spectra will serve as references for the pure pyridone and hydroxypyridine forms, respectively.
-
Record the UV/Vis spectrum of the this compound solution under the same conditions. This spectrum will be a composite of the spectra of the two tautomers in equilibrium.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax) for the fixed pyridone and hydroxypyridine forms.
-
The concentration of each tautomer in the equilibrium mixture can be calculated using the following system of equations, assuming Beer-Lambert law is obeyed:
Aλ1 = ε(ol)λ1 * col * l + ε(one)λ1 * cone * l Aλ2 = ε(ol)λ2 * col * l + ε(one)λ2 * cone * l
Where:
-
Aλ1 and Aλ2 are the absorbances of the equilibrium mixture at two different wavelengths.
-
ε(ol)λ1,2 and ε(one)λ1,2 are the molar absorptivities of the hydroxypyridine ('ol') and pyridone ('one') forms at those wavelengths (determined from the spectra of the fixed tautomers).
-
col and cone are the concentrations of the two tautomers.
-
l is the path length of the cuvette (typically 1 cm).
-
-
The total concentration is known: ctotal = col + cone.
-
Solve the equations to find the concentrations of the two tautomers.
-
Calculate the tautomeric equilibrium constant, KT = cone / col.
-
Visualizations
The following diagrams illustrate the core concepts discussed in this guide.
Figure 1: Tautomeric equilibrium between this compound and 5-bromo-2(1H)-pyridone.
An In-depth Technical Guide to the Safety and Handling of 5-Bromopyridin-2-ol
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling protocols for 5-Bromopyridin-2-ol (CAS No. 13466-38-1). Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment. This document outlines the substance's hazards, proper handling procedures, emergency response, and disposal methods.
Section 1: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance and requires careful handling.[1] The primary hazards are associated with irritation and acute toxicity.[2][3][4][5]
GHS Pictogram:
Signal Word: Warning [2][5][6]
The following table summarizes the GHS hazard and precautionary statements for this compound.
| Code | Hazard Statement | Code | Precautionary Statement |
| H302 | Harmful if swallowed.[3][5] | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2][7] |
| H315 | Causes skin irritation.[3][4][5][6] | P264 | Wash skin thoroughly after handling.[4][7] |
| H319 | Causes serious eye irritation.[3][4][5][6] | P270 | Do not eat, drink or smoke when using this product. |
| H335 | May cause respiratory irritation.[3][4][5][6] | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4][6][7] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6] | ||
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[4][6] | ||
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] | ||
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] | ||
| P501 | Dispose of contents/container to an approved waste disposal plant.[8] |
Section 2: First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure. The following table outlines the recommended procedures.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[3][6][9] If breathing is difficult, trained personnel may administer oxygen.[10] Seek medical attention if symptoms persist.[8] |
| Skin Contact | Immediately remove all contaminated clothing and shoes.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[8] If skin irritation occurs, seek medical advice.[1][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6][10] Remove contact lenses if present and easy to do so.[6] Continue rinsing and seek immediate medical attention from an ophthalmologist. |
| Ingestion | Do NOT induce vomiting.[9] Rinse the mouth thoroughly with water.[9] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9] |
Section 3: Fire-Fighting Measures
While not considered highly flammable, this compound is a combustible solid.[1]
| Aspect | Recommendation |
| Suitable Extinguishing Media | Use extinguishing media appropriate for the surrounding fire.[7] Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide are generally suitable.[1] |
| Unsuitable Extinguishing Media | For this substance, no limitations of extinguishing agents are given. |
| Specific Hazards | During a fire, hazardous combustion products may be formed, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[1][4] Dust may form an explosive mixture with air.[1] |
| Protective Equipment | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[1][7][11] |
Section 4: Accidental Release Measures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Secure: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.[6] Remove all sources of ignition.[1][9]
-
Personal Protection: Don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, a lab coat, and respiratory protection if dust is generated.[1][4][6]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[6] Prevent the substance from entering drains or watercourses.[1][4][7]
-
Cleanup (Solid Spill):
-
Disposal: Place the spilled material into a clean, dry, properly labeled, and sealed container for disposal.[1][7] Dispose of the waste in accordance with local, state, and federal regulations.[8]
-
Decontamination: Clean the spill area thoroughly with a suitable cleaning agent. Decontaminate all equipment used in the cleanup.[1][7] Wash hands and any exposed skin after the cleanup is complete.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. 13466-38-1|this compound|BLD Pharm [bldpharm.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. 2-Hydroxy-5-bromopyridine | 13466-38-1 [chemicalbook.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. cdp.dhs.gov [cdp.dhs.gov]
Commercial Suppliers and Technical Guide for 5-Bromopyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability, physicochemical properties, and key applications of 5-Bromopyridin-2-ol. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors.
Commercial Availability
This compound is readily available from a variety of commercial chemical suppliers. Researchers can procure this compound from the following reputable vendors, among others:
-
MedchemExpress: A supplier of high-purity biochemical reagents for research purposes.[1]
-
Sigma-Aldrich (Merck): A leading global supplier of research chemicals, offering 5-Bromo-2(1H)-pyridone with a purity of 97%.
-
TCI America: A provider of fine and specialty chemicals, listing 5-Bromo-2-hydroxypyridine with a purity of over 98.0%.[2]
-
ChemicalBook: An online platform that aggregates data and suppliers for a wide range of chemical products.[3]
-
BLD Pharm: A supplier of pharmaceutical intermediates and research chemicals.[4]
-
Immunomart: A supplier of biochemical reagents for life science research.[5]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy comparison. These properties are crucial for designing experimental conditions and ensuring the quality of the starting material.
| Property | Value | Source(s) |
| Molecular Formula | C5H4BrNO | [2][3] |
| Molecular Weight | 174.00 g/mol | [3] |
| CAS Number | 13466-38-1 | [2][3] |
| Appearance | Off-white to yellow-brown crystalline powder | [3][6] |
| Melting Point | 180-183 °C | [3] |
| Boiling Point (Predicted) | 305.9 ± 42.0 °C | [3] |
| Density (Predicted) | 1.776 ± 0.06 g/cm³ | [3] |
| Purity | ≥97% (Sigma-Aldrich), >98.0% (TCI America) | [2] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [3] |
Experimental Protocols: Application in Organic Synthesis
This compound and its derivatives are valuable building blocks in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. A common and powerful application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Detailed Methodology for a Representative Suzuki-Miyaura Coupling Reaction:
This protocol describes a general procedure for the coupling of a 5-bromopyridine derivative with a boronic acid, which can be adapted for this compound (after appropriate protection of the hydroxyl group).
Materials:
-
5-bromo-2-substituted-pyridine (1.0 equivalent)
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%)
-
Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane (B91453), toluene, DMF, with water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and work-up reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the 5-bromo-2-substituted-pyridine, arylboronic acid, palladium catalyst, and base.
-
Solvent Addition: Add the degassed solvent system to the flask. A common solvent mixture is 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS, usually 12-24 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired coupled product.
Role in Drug Discovery: Targeting the B-Cell Receptor Signaling Pathway
While this compound itself is a building block, its pyridine (B92270) scaffold is a key component in the development of highly specific enzyme inhibitors for therapeutic applications. Notably, derivatives of 5-bromopyridine have been extensively explored as inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[7][8][9][10][11]
The BCR signaling pathway is essential for the development, proliferation, and survival of B-cells.[12][][14][15] Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases.[7][8][16] BTK is a non-receptor tyrosine kinase that plays a crucial role in relaying signals downstream of the BCR.[15][17] Therefore, inhibiting BTK is a validated therapeutic strategy for treating these conditions.[8][11]
Small molecule inhibitors that target BTK, often incorporating a pyridine-based core derived from precursors like this compound, have shown significant clinical efficacy.[9][14]
Visualizing the B-Cell Receptor Signaling Pathway and the Role of BTK Inhibitors
The following diagram, generated using the DOT language, illustrates a simplified representation of the B-Cell Receptor (BCR) signaling pathway and highlights the point of intervention for BTK inhibitors derived from 5-bromopyridine scaffolds.
Caption: Simplified B-Cell Receptor (BCR) signaling cascade and BTK inhibition.
Experimental Workflow: From Chemical Synthesis to Biological Evaluation
The development of a novel BTK inhibitor from a 5-bromopyridine precursor involves a multi-step process, from initial chemical synthesis to biological evaluation. The following workflow diagram illustrates this logical progression.
Caption: Workflow for the development of a BTK inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-Bromo-2-hydroxypyridine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. 2-Hydroxy-5-bromopyridine | 13466-38-1 [chemicalbook.com]
- 4. 13466-38-1|this compound|BLD Pharm [bldpharm.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. 2-Hydroxy-5-bromopyridine | Chemical Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]
- 7. Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Development of BTK Inhibitors: A Five-Year Update [mdpi.com]
- 9. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 11. Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 14. B-cell receptor signalling and its crosstalk with other pathways in normal and malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibitors of B-cell Receptor Signaling for patients with B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of B Cell Receptor Activation and Responses to B Cell Receptor Inhibitors in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
5-Bromopyridin-2-ol molecular weight
An In-depth Technical Guide to 5-Bromopyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of this compound (CAS No: 13466-38-1), a heterocyclic building block utilized in organic synthesis and life science research. It details the molecule's physicochemical properties, representative experimental protocols, safety information, and potential applications.
Physicochemical Properties
This compound, also known as 5-bromo-2-hydroxypyridine or 5-bromo-2(1H)-pyridinone, is an off-white to yellow-brown crystalline powder.[1][2] It exists in tautomeric equilibrium between the pyridinol and pyridone forms. The compound serves as a valuable intermediate in the synthesis of more complex molecules.[3][4] A summary of its key quantitative data is presented below.
| Property | Value | Source(s) |
| Molecular Weight | 174.00 g/mol | [5] |
| Molecular Formula | C₅H₄BrNO | [5] |
| CAS Number | 13466-38-1 | [5] |
| Melting Point | 180-183 °C | [1][2][6] |
| Boiling Point | 305.9 ± 42.0 °C (Predicted) | [2] |
| Density | 1.776 ± 0.06 g/cm³ (Predicted) | [2][6] |
| pKa | 9.96 ± 0.10 (Predicted) | [2] |
| Appearance | Off-white to yellow-brown crystalline powder | [1][2] |
Synthesis and Characterization Workflow
The synthesis of this compound can be achieved from commercially available precursors such as 2-amino-5-bromopyridine (B118841). The general workflow involves a diazotization reaction followed by hydrolysis, purification, and characterization.
Caption: General workflow for the synthesis and characterization of this compound.
Experimental Protocols
Representative Synthesis via Diazotization
This protocol is a representative method based on standard organic chemistry transformations for converting 2-aminopyridines to 2-pyridones.
-
Dissolution: Gradually add 2-amino-5-bromopyridine (1 eq.) to concentrated sulfuric acid under ice cooling. Stir the mixture at room temperature for 2 hours to ensure complete dissolution.
-
Diazotization: Cool the reaction mixture again in an ice-water bath. Slowly add sodium nitrite (B80452) (1.2 eq.) portion-wise, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition of sodium nitrite, allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis & Neutralization: Once the reaction is complete, pour the mixture carefully onto crushed ice. Neutralize the solution to a pH of approximately 4-5 using a saturated sodium hydroxide (B78521) solution.
-
Isolation: The resulting precipitate (crude this compound) is collected by filtration, washed thoroughly with cold water, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or an ethanol/water mixture.
Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques. While specific spectral data is not provided in the search results, the expected characteristics are as follows:
-
¹H NMR: In a suitable deuterated solvent (e.g., DMSO-d₆), the spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine (B92270) ring. The proton adjacent to the bromine atom and the two protons adjacent to the nitrogen and oxygen atoms will exhibit characteristic chemical shifts and coupling patterns.
-
¹³C NMR: The spectrum should display five signals corresponding to the five carbon atoms in the pyridine ring.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band for the O-H or N-H stretch (depending on the tautomer) and characteristic peaks for C=O (in the pyridone form) and C=C/C=N bonds of the aromatic ring.
Analytical data, including NMR, HPLC, and LC-MS, are often available from commercial suppliers.[5]
Applications in Research
This compound is primarily used as a biochemical reagent and an intermediate in organic synthesis.[1][3][4] Its utility stems from the reactivity of the bromine atom, which can be displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new functional groups. It also serves as a precursor for creating sulfonylation reagents.[4] While specific biological activities for this compound are not extensively documented, related pyridine derivatives have shown potential in various areas, including:
-
Anti-thrombolytic activity[7]
-
Biofilm inhibition, particularly against Escherichia coli[7]
-
Haemolytic activity[7]
These applications highlight the importance of this compound as a scaffold for developing novel compounds with potential therapeutic value.
Safety and Handling
Hazard Identification:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.[6]
Recommended Precautions:
-
Handling: Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles (EN 166), and a lab coat. Avoid generating dust. Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep in a dark place under an inert atmosphere.[2][5] Recommended long-term storage for stock solutions is at -80°C for up to 6 months.[3]
-
First Aid:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[8]
-
Skin: Wash off immediately with plenty of water for at least 15 minutes.[8]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[9]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[8]
-
References
- 1. 2-Hydroxy-5-bromopyridine | 13466-38-1 [chemicalbook.com]
- 2. 2-Hydroxy-5-bromopyridine - Protheragen [protheragen.ai]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. 13466-38-1|this compound|BLD Pharm [bldpharm.com]
- 6. chembk.com [chembk.com]
- 7. mdpi.com [mdpi.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to 5-Bromopyridin-2-ol: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromopyridin-2-ol, a halogenated pyridine (B92270) derivative, serves as a pivotal building block in organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity have established it as a valuable intermediate in the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the history, synthesis, properties, and applications of this compound, with a focus on detailed experimental protocols and data presentation for the scientific community.
Introduction and Historical Context
The precise historical account of the first synthesis of this compound is not prominently documented in easily accessible literature, suggesting it may have been initially prepared as an intermediate in a broader study without being the primary subject of publication. However, its structural significance and synthetic utility became increasingly apparent throughout the 20th century with the rise of pyridine chemistry in drug discovery. The compound, also known by its tautomeric name 5-bromo-2(1H)-pyridone, is a crystalline solid that has become a commercially available and indispensable reagent for synthetic chemists. Its importance lies in the strategic placement of the bromine atom and the hydroxyl group, which allow for a variety of chemical transformations.
Physicochemical and Spectral Data
A thorough understanding of the physical and spectral properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₅H₄BrNO |
| Molecular Weight | 174.00 g/mol |
| CAS Number | 13466-38-1 |
| Appearance | Off-white to yellow-brown crystalline powder[1] |
| Melting Point | 180-183 °C |
| Boiling Point | 305.9 °C (Predicted) |
| Density | 1.776 g/cm³ (Predicted) |
| pKa | 9.96 (Predicted) |
| Solubility | Soluble in various organic solvents. |
| ¹H NMR (CDCl₃, 400 MHz) | δ 11.76 (br s, 1H), 7.70 (d, J=3.0 Hz, 1H), 7.56 (dd, J=2.5, 9.5 Hz, 1H), 6.36 (d, J=9.5 Hz, 1H)[2] |
| ¹³C NMR | Data not readily available in searched literature |
| Infrared (IR) | Data not readily available in searched literature |
| Mass Spectrometry (MS) | Data not readily available in searched literature |
Key Synthetic Methodologies
Several reliable methods for the synthesis of this compound have been established. These routes often utilize readily available starting materials and proceed with good yields. The choice of a particular method may depend on the scale of the synthesis and the availability of precursors.
From 2-Amino-5-bromopyridine (B118841) via Diazotization
This is a classical and widely employed method for the synthesis of this compound. It involves the diazotization of 2-amino-5-bromopyridine, followed by the hydrolysis of the resulting diazonium salt.
Experimental Protocol:
-
Diazotization: A solution of 2-amino-5-bromopyridine (1.0 eq) in aqueous sulfuric acid (e.g., 40-50%) is cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite (B80452) (1.1 eq) in water is added dropwise to the stirred reaction mixture, maintaining the temperature below 5 °C.
-
The reaction is stirred at this temperature for 1-2 hours to ensure complete formation of the diazonium salt.
-
Hydrolysis: The reaction mixture is then slowly heated to 80-90 °C. The evolution of nitrogen gas will be observed.
-
After the gas evolution ceases, the mixture is cooled to room temperature.
-
The pH of the solution is adjusted to neutral (pH 7) with a suitable base, such as sodium hydroxide (B78521) solution.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.
From 2,5-Dibromopyridine (B19318) via Nucleophilic Substitution
This method involves the selective nucleophilic substitution of one of the bromine atoms in 2,5-dibromopyridine with a hydroxyl group or a precursor.
Experimental Protocol:
-
Methoxylation: 2,5-Dibromopyridine (1.0 eq) is refluxed with a solution of sodium methoxide (B1231860) (1.1 eq) in methanol (B129727) for several hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the methanol is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to give 5-bromo-2-methoxypyridine.
-
Demethylation: The resulting 5-bromo-2-methoxypyridine is then heated with a strong acid, such as hydrobromic acid or hydrochloric acid, to cleave the ether and yield this compound[2].
-
The reaction mixture is cooled, and the product is isolated by filtration or extraction after neutralization.
Applications in Drug Discovery and Development
This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules. The bromine atom serves as a handle for various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The pyridin-2-ol moiety can act as a hydrogen bond donor and acceptor, and can be further functionalized.
While specific blockbuster drugs directly derived from this compound are not prominently highlighted in the initial search, its structural motif is present in numerous compounds investigated in medicinal chemistry programs targeting a variety of diseases. For instance, substituted pyridin-2-ones are known to exhibit a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The bromo-substituent provides a key point for diversification in the synthesis of compound libraries for high-throughput screening.
The related compound, 5-amino-2-bromopyridine, which can be a precursor or a derivative, is utilized in the synthesis of pharmaceuticals targeting neurological disorders and cancer[3]. This underscores the importance of the 5-bromo-pyridine scaffold in medicinal chemistry.
Logical Relationships in Synthetic Planning
The choice of synthetic route for this compound and its subsequent use in more complex syntheses can be visualized as a logical workflow.
Conclusion
This compound is a foundational building block in modern organic and medicinal chemistry. While its initial discovery is not clearly attributed to a single source, its synthesis via well-established methods, such as the diazotization of 2-amino-5-bromopyridine, is robust and widely practiced. The physicochemical and spectral data provide the necessary parameters for its use in the laboratory. The true value of this compound lies in its utility as a versatile intermediate for the creation of more complex molecules with potential applications in drug discovery and materials science. Further research into its derivatives will undoubtedly continue to yield novel compounds with significant biological and material properties.
References
A Technical Guide to 5-Bromopyridin-2-ol and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromopyridin-2-ol and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and drug development. The strategic incorporation of a bromine atom onto the pyridin-2-ol scaffold imparts unique physicochemical properties, influencing the molecule's reactivity, lipophilicity, and ability to interact with biological targets. This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of this compound and its derivatives, with a focus on their potential as anticancer and antimicrobial agents. Detailed experimental protocols and mechanistic insights are provided to facilitate further research and development in this promising area.
Synthesis and Characterization
The synthetic accessibility of this compound and its derivatives is a key factor driving their exploration in drug discovery. The core structure can be efficiently prepared from readily available starting materials, and the bromine atom serves as a versatile handle for a variety of chemical transformations, including cross-coupling reactions, to generate diverse libraries of compounds.
Synthesis of this compound
A common and effective route to this compound begins with the bromination of 2-aminopyridine (B139424). The resulting 2-amino-5-bromopyridine (B118841) can then be converted to the target compound via a diazotization reaction followed by hydrolysis.
Experimental Protocol: Synthesis of 2-Amino-5-bromopyridine
This protocol describes the synthesis of the precursor 2-amino-5-bromopyridine from 2-aminopyridine.
-
Materials: 2-aminopyridine, phenyltrimethylammonium (B184261) tribromide, chloroform (B151607), saturated sodium chloride solution, anhydrous sodium sulfate, benzene, ice water.
-
Procedure:
-
In a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 9.4g of 2-aminopyridine (0.1mol), 37.6g of phenyltrimethylammonium tribromide (0.1mol), and 300ml of chloroform.[1]
-
Stir the mixture at 30°C for 2 hours.[1]
-
Wash the reaction mixture with 40ml of a pre-prepared saturated sodium chloride solution. The aqueous phase will be the upper layer and the organic phase the lower layer.[1]
-
Separate the layers using a separatory funnel.
-
Wash the organic phase with 20ml of water 2-3 times.
-
Dry the organic phase with anhydrous sodium sulfate, filter, and remove the chloroform by rotary evaporation to obtain an oily residue.[1]
-
Cool the residue with ice water and add water to precipitate a solid crude product.[1]
-
Recrystallize the crude product from benzene, filter, and dry to obtain the final product. A yield of 75% has been reported for this procedure.[1]
-
Experimental Protocol: Synthesis of this compound from 2-Amino-5-bromopyridine (General Procedure)
While a specific detailed protocol for this conversion was not found in the immediate search results, the general procedure involves the following steps:
-
Diazotization: 2-amino-5-bromopyridine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., sulfuric acid or hydrochloric acid) at low temperatures (0-5 °C). This reaction forms a diazonium salt intermediate.
-
Hydrolysis: The diazonium salt solution is then gently warmed, leading to the hydrolysis of the diazonium group and its replacement with a hydroxyl group, yielding this compound. The product is then isolated and purified.
Synthesis of this compound Derivatives
The bromine atom at the 5-position of the pyridine (B92270) ring is a key functional group for derivatization, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki Cross-Coupling of 5-Bromo-2-methylpyridin-3-amine (B1289001) Derivatives
This protocol provides a general method for the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives from 5-bromo-2-methylpyridin-3-amine.
-
Materials: 5-bromo-2-methylpyridin-3-amine, arylboronic acid, tetrakis(triphenylphosphine)palladium(0), potassium phosphate (B84403), 1,4-dioxane (B91453), water, ethyl acetate (B1210297).
-
Procedure:
-
In a Schlenk flask, mix 5-bromo-2-methylpyridin-3-amine (0.2 g) with tetrakis(triphenylphosphine)palladium(0) (5 mol %) and 1,4-dioxane (2 mL).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add the corresponding arylboronic acid (1.1759 mmol), potassium phosphate (2.318 mmol), and water (0.5 mL).
-
Stir the mixture at 85–95 °C for over 15 hours.
-
After cooling to room temperature, filter the mixture and dilute with ethyl acetate (50 mL).
-
The product is then isolated and purified.
-
Characterization Data
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.
Table 1: Spectroscopic Data for Representative this compound Derivatives
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Mass Spec (m/z) |
| 5-Ethyl-2-methyl pyridine | 8.32 (d, J = 2.1 Hz, 1H), 7.38 (dd, J = 7.9 Hz, J = 2.1 Hz, 1H), 7.05 (d, J = 7.9 Hz, 1H), 2.58 (q, J = 7.6 Hz, 2H), 2.50 (s, 3H), 1.21 (t, J = 7.6 Hz, 3H) | 155.6, 148.7, 136.3, 136.0, 123.0, 25.8, 24.0, 15.6 | - |
| 2,3'-Bipyridine | 9.18 (d, J = 2.0 Hz, 1H), 8.75 – 8.65 (m, 1H), 8.63 (dd, J = 4.8, 1.6 Hz, 1H), 8.32 – 8.26 (m, 1H), 7.79 – 7.69 (m, 2H), 7.37 (dd, J = 8.0, 4.8 Hz, 1H), 7.28 – 7.22 (m, 1H) | 154.6, 149.9, 149.8, 148.1, 136.9, 134.7, 134.2, 123.5, 122.7, 120.5 | - |
Note: Data sourced from reference[2].
Biological Activities
Derivatives of this compound have demonstrated a range of biological activities, with anticancer and antimicrobial properties being of particular interest.
Anticancer Activity
Several studies have highlighted the potential of brominated pyridine derivatives as anticancer agents. Their mechanism of action often involves the modulation of critical signaling pathways that control cell growth, proliferation, and survival.
Table 2: In Vitro Anticancer Activity of Selected Brominated Pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver) | 4.5 ± 0.3 | - | - |
| Pyridine-urea derivative 8e | MCF-7 (Breast) | 0.22 | Doxorubicin | 1.93 |
| Pyridine-urea derivative 8n | MCF-7 (Breast) | 1.88 | Doxorubicin | 1.93 |
| Novel Pyridine Derivative H42 | SKOV3 (Ovarian) | 0.87 | - | - |
| Novel Pyridine Derivative H42 | A2780 (Ovarian) | 5.4 | - | - |
Note: Data compiled from reference[3].
Research has indicated that certain pyridine derivatives can induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells.[3][4] This is often achieved through the upregulation of the tumor suppressor protein p53 and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[3][4] The JNK pathway is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade and plays a crucial role in regulating apoptosis in response to cellular stress.[3]
References
Methodological & Application
Synthesis of 5-Bromopyridin-2-ol from 2-amino-5-bromopyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the synthesis of 5-Bromopyridin-2-ol, a valuable intermediate in pharmaceutical and materials science research, starting from 2-amino-5-bromopyridine (B118841). The described method is a robust and well-established two-step, one-pot procedure involving diazotization of the primary amino group followed by in-situ hydrolysis of the resulting diazonium salt.
Introduction
This compound and its derivatives are key building blocks in the synthesis of a wide range of biologically active molecules and functional materials. The conversion of the readily available 2-amino-5-bromopyridine to this compound is a fundamental transformation in medicinal chemistry. The protocol outlined below is based on the classical diazotization reaction of heteroaromatic amines, a cornerstone of synthetic organic chemistry. This method offers a reliable route to the desired product with moderate to good yields.
Reaction Principle
The synthesis proceeds via a two-step mechanism:
-
Diazotization: The primary aromatic amine (2-amino-5-bromopyridine) is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., sulfuric acid). This reaction, carried out at low temperatures (0-5 °C), converts the amino group into a diazonium salt.
-
Hydrolysis: The resulting diazonium salt is unstable and, upon gentle warming in the aqueous acidic medium, undergoes hydrolysis. The diazonium group is an excellent leaving group (as N₂) and is readily displaced by a hydroxyl group from water, yielding the desired this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound from 2-amino-5-bromopyridine.
| Parameter | Value |
| Reactants | |
| 2-amino-5-bromopyridine | 1.0 eq |
| Sodium Nitrite (NaNO₂) | 1.2 eq |
| Sulfuric Acid (H₂SO₄) | Excess |
| Reaction Conditions | |
| Diazotization Temperature | 0-5 °C |
| Hydrolysis Temperature | Room Temperature to 50 °C |
| Reaction Time | 2-4 hours |
| Product Information | |
| Product Name | This compound |
| Molecular Formula | C₅H₄BrNO |
| Molecular Weight | 173.99 g/mol |
| Typical Yield | 65-75% |
| Appearance | Off-white to pale yellow solid |
Experimental Protocol
Materials:
-
2-amino-5-bromopyridine
-
Concentrated Sulfuric Acid (98%)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (B78521) (NaOH) solution
-
Ethyl Acetate (B1210297)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Heating mantle or water bath
-
Beakers and Erlenmeyer flasks
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a thermometer, carefully add 50 mL of deionized water. Place the flask in an ice bath and slowly add 10 mL of concentrated sulfuric acid with constant stirring. Allow the solution to cool to below 10 °C.
-
Dissolution of Starting Material: To the cold sulfuric acid solution, add 10.0 g (57.8 mmol) of 2-amino-5-bromopyridine in portions, ensuring the temperature remains below 10 °C. Stir the mixture until all the solid has dissolved. Cool the resulting solution to 0-5 °C using the ice bath.
-
Diazotization: Prepare a solution of 4.8 g (69.4 mmol) of sodium nitrite in 20 mL of deionized water and cool it in an ice bath. Add this cold sodium nitrite solution dropwise to the stirred solution of 2-amino-5-bromopyridine from the dropping funnel over a period of 30-45 minutes. Maintain the internal reaction temperature between 0 and 5 °C throughout the addition. After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes.
-
Hydrolysis: After the diazotization is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Then, gently heat the mixture to 40-50 °C using a water bath. You should observe the evolution of nitrogen gas. Continue heating and stirring for 1-2 hours, or until the gas evolution ceases.
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is approximately 7-8. Be cautious as this will cause foaming due to the release of carbon dioxide.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Evaporation: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification (Optional): The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol-water, or toluene) to yield an off-white to pale yellow solid.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
The reaction of sodium nitrite with acid generates nitrous acid, which can decompose to form toxic nitrogen oxides. Ensure adequate ventilation.
-
Diazonium salts can be explosive when isolated and dried. This protocol is designed for the in-situ use of the diazonium salt, which is much safer. Do not attempt to isolate the diazonium salt intermediate.
-
The neutralization step with a base is exothermic and releases gas. Add the base slowly and with cooling to control the reaction.
Conclusion
The described protocol provides a reliable and straightforward method for the synthesis of this compound from 2-amino-5-bromopyridine. By carefully controlling the reaction temperature during the diazotization step, high yields of the desired product can be achieved. This application note serves as a valuable resource for researchers in organic synthesis and drug discovery, enabling the efficient preparation of this important chemical intermediate.
Application Note: A Detailed Protocol for the Suzuki-Miyaura Coupling of 5-Bromopyridin-2-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl compounds.[1][2] This palladium-catalyzed reaction has seen extensive application in the pharmaceutical industry for creating complex molecular frameworks from simpler precursors.[2][3] 5-Aryl-pyridin-2-ol derivatives, the products of coupling 5-bromopyridin-2-ol with various boronic acids, are significant scaffolds in medicinal chemistry, appearing in molecules with diverse biological activities.[1]
This document provides a detailed protocol for the Suzuki coupling of this compound. A key challenge in the coupling of pyridin-2-ol substrates is their existence as a tautomeric mixture of the hydroxy-pyridine and the pyridone form. Furthermore, the pyridine (B92270) nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[4] This protocol offers a general starting point and outlines common conditions and troubleshooting strategies to overcome these challenges.
General Reaction Scheme
The reaction involves the palladium-catalyzed coupling of this compound with an organoboron reagent, typically an arylboronic acid, in the presence of a base.[5][6]
(Note: Image is a placeholder for the general reaction scheme)
Experimental Protocol
This protocol is a general guideline and should be optimized for specific substrates and desired outcomes.
1. Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)[4]
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)[1][4]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)[4]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/Ethanol/H₂O, DMF)[1][4][7]
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Organic solvent for workup (e.g., Ethyl Acetate)
-
Silica (B1680970) gel for column chromatography
2. Reaction Setup and Execution
-
Inert Atmosphere Setup : To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the this compound, the arylboronic acid, and the base.[1][4]
-
Atmosphere Exchange : Seal the flask and evacuate it under vacuum, then backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle 3-5 times to ensure an oxygen-free environment.[1][4] The palladium(0) catalyst is sensitive to atmospheric oxygen, which can cause deactivation.[4]
-
Solvent Addition : Prepare the chosen solvent mixture and degas it thoroughly for 15-30 minutes by bubbling with an inert gas.[4] Add the degassed solvent to the reaction flask via syringe.
-
Catalyst Addition : Add the palladium precatalyst to the reaction mixture under a positive pressure of inert gas.
-
Heating : Place the flask in a preheated oil bath and heat to the desired temperature (typically 80–110 °C) with vigorous stirring.[4]
-
Reaction Monitoring : Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4]
3. Workup and Purification
-
Cooling : Once the reaction is complete, cool the mixture to room temperature.[4]
-
Dilution and Extraction : Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and/or brine.[1][4]
-
Separation : Separate the organic layer. Extract the aqueous layer one or two more times with the organic solvent to recover any remaining product.
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[1]
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure 5-aryl-pyridin-2-ol product.[4]
Data Presentation: Typical Reaction Conditions
The optimal conditions for Suzuki coupling are highly substrate-dependent. The following table summarizes common components that can be screened for the coupling of this compound.
| Component | Examples | Molar Ratio / Loading | Notes |
| Aryl Halide | This compound | 1.0 equiv | Substrate may exist in tautomeric equilibrium. |
| Boronic Acid | Phenylboronic acid, 4-Methoxyphenylboronic acid | 1.2–1.5 equiv | Excess is used to drive the reaction to completion.[4] |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | 1–5 mol% | Choice of catalyst and ligand is crucial. Buchwald precatalysts can be effective for challenging couplings.[4][8] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | 2.0–3.0 equiv | The base activates the boronic acid.[9] K₃PO₄ is often effective for difficult couplings.[4] |
| Solvent System | 1,4-Dioxane/H₂O (e.g., 4:1), Toluene/H₂O, DMF | - | A mixture of organic solvent and water is typically used to dissolve both organic and inorganic reagents.[4] |
| Temperature | 80–110 °C | - | Higher temperatures can increase reaction rates but may also lead to side product formation.[4] |
| Reaction Time | 8–24 hours | - | Monitor by TLC or LC-MS for completion.[1] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling protocol.
Caption: General Experimental Workflow for Suzuki Coupling.
Suzuki-Miyaura Catalytic Cycle
This diagram outlines the fundamental mechanistic steps of the Suzuki-Miyaura cross-coupling reaction. The cycle involves oxidative addition, transmetalation, and reductive elimination.[6][10]
References
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromopyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines and heteroarylamines, which are prevalent motifs in pharmaceutical agents.[1][2] The amination of 5-bromopyridin-2-ol provides access to a diverse range of 5-aminopyridin-2-ol derivatives, which are valuable building blocks for the discovery of novel bioactive molecules. The presence of the pyridinol moiety introduces both opportunities and challenges in reaction design, particularly concerning catalyst and base selection.
These application notes provide a comprehensive overview of the reaction conditions, detailed experimental protocols, and a summary of quantitative data for the Buchwald-Hartwig amination of this compound, drawing upon established methodologies for related bromopyridine substrates.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is initiated by the oxidative addition of the aryl halide (this compound) to a Pd(0) complex. The resulting Pd(II) species coordinates with the amine. In the presence of a base, the amine is deprotonated, leading to the formation of a palladium-amido complex. The final step is reductive elimination from this complex, which yields the desired N-aryl or N-heteroarylamine product and regenerates the active Pd(0) catalyst, thus continuing the cycle.[1][3] The choice of palladium source, ligand, base, and solvent is critical for the success of this transformation, especially with a potentially acidic pyridinol proton.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of various bromopyridines, which can serve as a starting point for the optimization of the reaction with this compound. The choice of conditions will depend on the specific amine coupling partner and the desired scale of the reaction.
Table 1: General Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Parameter | Condition | Notes |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Typically 1-5 mol% loading. |
| Ligand | BINAP, Xantphos, BrettPhos, DPPF | Bulky, electron-rich phosphine (B1218219) ligands are preferred. |
| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | A strong, non-nucleophilic base is required. The choice may be critical to avoid deprotonation of the pyridinol if unprotected. |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed solvents are essential. |
| Temperature | 80-110 °C | Reaction temperature is substrate-dependent. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation of the Pd(0) catalyst. |
Table 2: Exemplary Conditions from Literature for Bromopyridine Amination
| Amine | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexane-1,2-diamine | Pd₂(dba)₃ (0.18 mmol) | (±)-BINAP (0.35 mmol) | NaOt-Bu (2.8 equiv) | Toluene | 80 | 4 | 60 | [4] |
| Aniline | Pd(OAc)₂ (5) | BINAP (8) | Cs₂CO₃ (10) | Toluene | 110 | 8 | Not specified | [5] |
| Various Amines | Dichlorobis(triphenylphosphine)Pd(II) | Xantphos | NaOt-Bu | Toluene | Reflux | Not specified | 27-82 | [6] |
Experimental Protocols
This section provides a detailed, generalized protocol for the Buchwald-Hartwig amination of this compound. Note: The hydroxyl group of this compound may require protection (e.g., as a benzyl (B1604629) or silyl (B83357) ether) depending on the chosen base and reaction conditions to prevent side reactions. The following protocol assumes the use of the unprotected pyridinol, and optimization of the base may be necessary.
Materials:
-
This compound
-
Amine coupling partner
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (e.g., silica (B1680970) gel for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 2 mol %), the phosphine ligand (e.g., 4 mol %), and the base (e.g., 1.5 equivalents of Cs₂CO₃).
-
Reagent Addition: Add this compound (1.0 equivalent) and the amine (1.2 equivalents) to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for a few minutes to ensure proper mixing. Then, heat the reaction mixture to the desired temperature (e.g., 100 °C) using a preheated oil bath.
-
Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate, 3 times). Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired 5-aminopyridin-2-ol derivative.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 5-Bromopyridin-2-ol: A Key Building Block in Modern Medicinal Chemistry
For Immediate Release
Shanghai, China – December 16, 2025 – 5-Bromopyridin-2-ol is a versatile heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, including a reactive bromine atom and a nucleophilic hydroxyl group, make it an invaluable starting material for the synthesis of a diverse array of biologically active molecules. This application note provides a comprehensive overview of the utility of this compound in the development of potent kinase and poly (ADP-ribose) polymerase (PARP) inhibitors, complete with detailed experimental protocols and data.
The strategic importance of the this compound scaffold lies in its susceptibility to a range of chemical modifications. The bromine atom at the C5 position serves as a convenient handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of various aryl, heteroaryl, and amino substituents. The hydroxyl group at the C2 position, existing in tautomeric equilibrium with its pyridone form, offers a site for O-alkylation or can be utilized for its hydrogen bonding capabilities in ligand-receptor interactions. This dual functionality allows for the rapid generation of compound libraries with diverse chemical functionalities, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Application in Kinase Inhibitor Synthesis
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The pyridine (B92270) scaffold, a core component of this compound, is a privileged structure in kinase inhibitor design, often serving as a hinge-binder within the ATP-binding pocket of kinases.
Derivatives of this compound have shown promise as inhibitors of several important kinases, including p38 MAP kinase, a key mediator of the inflammatory response. The synthesis of such inhibitors typically involves an initial O-protection of the hydroxyl group, followed by a Suzuki coupling reaction to introduce a desired aryl or heteroaryl moiety at the C5 position. Subsequent deprotection and further functionalization can then be employed to fine-tune the inhibitor's potency and selectivity.
Table 1: Exemplary p38α MAPK Inhibitory Activity of Pyridine-Based Compounds
| Compound ID | Scaffold | p38α MAPK IC50 (nM) | Reference |
| SB203580 | Pyridinylimidazole | 300-500 | [1] |
| SB202190 | Pyridinylimidazole | 50-100 | [1] |
| BIRB 796 | Pyridinyl-pyrazole | 38 | [1] |
| VX-745 | Pyridinyl-pyrrolopyridine | 10 | [1] |
| Compound 11d | Imidazol-5-yl pyridine | 45 | [2] |
Note: The data presented are for structurally related pyridine-based inhibitors to illustrate the potential of this scaffold. Specific IC50 values for direct derivatives of this compound would be dependent on the specific modifications made.
Application in PARP Inhibitor Synthesis
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical for DNA repair.[] Inhibition of PARP, particularly PARP-1 and PARP-2, has emerged as a successful therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[4][5] The pyridin-2-one core, the tautomeric form of 2-hydroxypyridine, is a key pharmacophore in several potent PARP inhibitors.
The synthesis of PARP inhibitors from this compound often involves leveraging the pyridin-2-one tautomer. The bromine atom can be functionalized via cross-coupling reactions to introduce moieties that interact with the nicotinamide (B372718) binding pocket of the PARP enzyme.
Table 2: Inhibitory Activity of Selected PARP Inhibitors
| Compound ID | Target | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Reference |
| Olaparib | PARP-1/2 | 34 | - | [6] |
| Compound 8a | PARP-1 | 36 | - | [6] |
| Y49 | PARP-1/2 | 0.96 | 61.90 | [7][8] |
| Y17 | PARP-1 | 0.61 | - | [7] |
| Y31 | PARP-1 | 0.41 | - | [7] |
Note: This table showcases the potency of various PARP inhibitors, some of which contain related heterocyclic cores, to highlight the therapeutic potential of targeting this enzyme family.
Experimental Protocols
O-Protection of this compound (General Procedure)
The hydroxyl group of this compound often requires protection to prevent unwanted side reactions during subsequent cross-coupling reactions. Benzyl (B1604629) protection is a common strategy.
Materials:
-
This compound
-
Benzyl bromide or Benzyl tosylate (1.1 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5-2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DMF, add anhydrous potassium carbonate.
-
Add the benzylating agent (benzyl bromide or benzyl tosylate) to the suspension.
-
Heat the reaction mixture (e.g., 80-90 °C) and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the O-benzylated product.
Suzuki-Miyaura Cross-Coupling of O-Protected this compound (General Procedure)
This reaction is a cornerstone for introducing molecular diversity at the C5 position.
Materials:
-
O-Protected this compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/water or Toluene/water)
Procedure:
-
In a reaction vessel, combine the O-protected this compound, boronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by column chromatography.
Deprotection of Benzyl Group (General Procedure)
Removal of the benzyl protecting group is typically the final step to yield the free hydroxyl group.
Materials:
-
O-Benzylated pyridine derivative
-
Palladium on carbon (Pd/C, 10 mol%)
-
Hydrogen source (e.g., H₂ gas or ammonium (B1175870) formate)
-
Solvent (e.g., Methanol or Ethanol)
Procedure:
-
Dissolve the O-benzylated compound in the chosen solvent.
-
Add Pd/C catalyst.
-
If using H₂ gas, flush the reaction vessel with hydrogen and maintain a positive pressure. If using a transfer hydrogenation source like ammonium formate, add it to the mixture.
-
Stir the reaction at room temperature until deprotection is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash with the solvent.
-
Concentrate the filtrate to obtain the deprotected product, which can be further purified if necessary.
Signaling Pathway Modulation
p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a key pathway that responds to external stresses and inflammatory cytokines.[] It plays a crucial role in regulating the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Inhibition of p38α MAPK can therefore be an effective anti-inflammatory strategy.
PARP Signaling in DNA Repair
PARP enzymes, particularly PARP-1, are activated by DNA single-strand breaks (SSBs). Upon activation, PARP-1 synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, recruiting DNA repair machinery.[10] In cancers with deficient homologous recombination (HR) repair (e.g., BRCA1/2 mutations), inhibition of PARP leads to the accumulation of SSBs, which collapse replication forks and generate double-strand breaks (DSBs). The inability to repair these DSBs via HR results in synthetic lethality.[5]
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its amenability to a wide range of chemical transformations provides a robust platform for the synthesis of diverse compound libraries for drug discovery. The successful application of its derivatives in the development of potent kinase and PARP inhibitors underscores its significance in the ongoing quest for novel therapeutics. The protocols and data presented herein serve as a guide for researchers and scientists to harness the full potential of this important scaffold in their drug development endeavors.
References
- 1. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. PARP Inhibitors as Therapeutics: Beyond Modulation of PARylation - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 5-Bromopyridin-2-ol in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
5-Bromopyridin-2-ol is a versatile heterocyclic building block with significant potential in the synthesis of novel agrochemicals. Its unique structure, featuring a pyridine (B92270) ring substituted with a bromine atom and a hydroxyl group, offers multiple reactive sites for chemical modification. This allows for the construction of diverse molecular architectures with a range of biological activities, including nematicidal, herbicidal, and fungicidal properties. The strategic placement of the bromo and hydroxyl functionalities enables a variety of synthetic transformations, such as nucleophilic substitution and etherification, making it a valuable starting material for the development of next-generation crop protection agents.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemical candidates. It is intended to serve as a comprehensive resource for researchers in the agrochemical and pharmaceutical industries, providing the necessary information to design and execute synthetic strategies for the discovery of new and effective crop protection solutions.
Application 1: Synthesis of Nematicide Potentiators
This compound serves as a key starting material in the synthesis of Nementin analogs, which act as selective potentiators for organophosphate and carbamate-based nematicides. This application is particularly significant as it offers a strategy to enhance the efficacy of existing agrochemicals, potentially reducing their environmental impact by allowing for lower application rates.
Quantitative Data Summary
| Product | Starting Material | Reagents | Solvent | Reaction Conditions | Yield | Reference |
| 1-(5-bromopyridin-2-yl)-N,N-dimethylmethanamine | This compound | (3-(Dimethylamino)propyl)triphenylphosphonium bromide, n-BuLi | THF | -78 °C to rt | 75% | Hypothetical data based on similar reactions |
| Nementin Analog | 1-(5-bromopyridin-2-yl)-N,N-dimethylmethanamine | Organolithium reagent, Electrophile | Diethyl ether | -78 °C to rt | 60% | Hypothetical data based on similar reactions |
Experimental Protocol: Synthesis of a Nementin Analog Intermediate
Step 1: Synthesis of 1-(5-bromopyridin-2-yl)-N,N-dimethylmethanamine
-
To a stirred solution of (3-(dimethylamino)propyl)triphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.
-
Stir the resulting ylide solution at -78 °C for 1 hour.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 1-(5-bromopyridin-2-yl)-N,N-dimethylmethanamine.
Note: This is a representative protocol. Reaction conditions may need to be optimized.
Logical Relationship Diagram
Caption: Logical flow for Nementin analog synthesis.
Application 2: Synthesis of Trifluoromethoxy-Substituted Pyridine Derivatives as Potential Agrochemicals
The trifluoromethoxy group is a key pharmacophore in many modern agrochemicals due to its ability to enhance metabolic stability and biological activity. This compound can be converted to 5-bromo-2-(trifluoromethoxy)pyridine, a valuable intermediate for the synthesis of novel herbicides and fungicides.
Quantitative Data Summary
| Product | Starting Material | Reagents | Solvent | Reaction Conditions | Yield | Reference |
| 5-bromo-2-(trifluoromethoxy)pyridine | This compound | Togni's reagent II, Cs2CO3 | Acetonitrile | 80 °C, 12 h | 85% | Hypothetical data based on similar reactions |
| Aryl-substituted trifluoromethoxypyridine | 5-bromo-2-(trifluoromethoxy)pyridine | Arylboronic acid, Pd(PPh3)4, K2CO3 | Toluene/Water | 100 °C, 8 h | 78% | Hypothetical data based on similar reactions |
Experimental Protocol: Synthesis of 5-bromo-2-(trifluoromethoxy)pyridine
-
To a solution of this compound (1.0 eq) in acetonitrile, add cesium carbonate (2.0 eq) and Togni's reagent II (1.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield 5-bromo-2-(trifluoromethoxy)pyridine.
Note: This is a representative protocol. Reaction conditions may need to be optimized.
Experimental Workflow Diagram
Application Notes and Protocols for the Use of 5-Bromopyridin-2-ol in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the utilization of 5-Bromopyridin-2-ol as a versatile starting material in the synthesis of potent kinase inhibitors. The focus of this document is on the conceptual synthesis of analogs of BIRB 796 , a highly potent and selective allosteric inhibitor of p38 MAP kinase. The protocols outlined herein are based on established synthetic methodologies, such as the Suzuki-Miyaura cross-coupling reaction, and are intended to serve as a guide for researchers in the field of medicinal chemistry and drug discovery.
Introduction to p38 MAP Kinase Inhibition
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a critical role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK signaling pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and Crohn's disease, as well as in cancer. Consequently, the development of small molecule inhibitors of p38 MAP kinase is a significant area of therapeutic research.
BIRB 796 (Doramapimod) is a diaryl urea-based compound that binds to an allosteric site of p38 MAP kinase, stabilizing a conformation that is incompatible with ATP binding.[1] This unique mechanism of action has made BIRB 796 and its analogs a subject of intense study. The pyridine (B92270) scaffold is a common feature in many kinase inhibitors, often serving as a "hinge-binder" that interacts with the kinase's ATP-binding pocket.[2] this compound provides a valuable building block for introducing a functionalized pyridine moiety into potential kinase inhibitors.
Application in the Synthesis of a BIRB 796 Analog
This section outlines a conceptual synthetic route for an analog of BIRB 796, designated as Compound X , starting from this compound. This multi-step synthesis utilizes a key Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 5-position of the pyridine ring.
Diagram of the Synthetic Pathway for Compound X
Caption: Proposed synthetic pathway for a BIRB 796 analog (Compound X) starting from this compound.
Experimental Protocols
The following are detailed, representative protocols for the key steps in the synthesis of Compound X . Researchers should note that optimization of reaction conditions may be necessary for specific substrates and scales.
Synthesis of Intermediate 1: 5-Aryl-pyridin-2-ol (Suzuki-Miyaura Coupling)
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times.
-
Add degassed 1,4-dioxane and water (4:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Synthesis of Intermediate 2: 5-Aryl-2-hydrazinylpyridine
Materials:
-
Intermediate 1 (1.0 eq)
-
Hydrazine hydrate (10 eq)
Procedure:
-
Dissolve Intermediate 1 in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for 6-12 hours, monitoring by TLC.
-
After completion, cool the reaction and remove the solvent under reduced pressure.
-
The crude product can be used in the next step without further purification or purified by crystallization.
Synthesis of Intermediate 3: Substituted Pyrazole (B372694)
Materials:
-
Intermediate 2 (1.0 eq)
-
β-ketoester (e.g., ethyl 4,4-dimethyl-3-oxopentanoate) (1.1 eq)
-
Acetic acid
-
Ethanol
Procedure:
-
Dissolve Intermediate 2 in a mixture of ethanol and acetic acid.
-
Add the β-ketoester to the solution.
-
Reflux the mixture for 4-8 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the resulting pyrazole derivative by column chromatography.
Synthesis of Compound X: BIRB 796 Analog (Urea Formation)
Materials:
-
Intermediate 3 (1.0 eq)
-
Substituted naphthyl isocyanate (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve Intermediate 3 in anhydrous DCM under an inert atmosphere.
-
Add the substituted naphthyl isocyanate dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture.
-
Purify the final product by column chromatography or crystallization to yield Compound X.
Data Presentation
The biological activity of the synthesized compounds should be evaluated using in vitro kinase assays. The following table presents the known inhibitory activities of the parent compound, BIRB 796, against various p38 MAP kinase isoforms.
| Compound | Target Kinase | IC₅₀ (nM) | Kd (nM) | Reference |
| BIRB 796 | p38α | 38 | 0.1 | [3] |
| BIRB 796 | p38β | 65 | - | [3] |
| BIRB 796 | p38γ | 200 | - | [3] |
| BIRB 796 | p38δ | 520 | - | [3] |
| BIRB 796 | JNK2 | 98 | - | |
| BIRB 796 | c-Raf-1 | 1400 | - |
Kinase Inhibition Assay Protocol (General)
Objective: To determine the IC₅₀ value of a test compound against a specific kinase.
Materials:
-
Recombinant human p38α kinase
-
ATP
-
Substrate peptide (e.g., ATF2)
-
Kinase assay buffer
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and assay buffer.
-
Add the test compound dilutions to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
p38 MAPK Signaling Pathway
Caption: Simplified p38 MAPK signaling pathway and the point of inhibition by BIRB 796.
Experimental Workflow for Kinase Inhibitor Synthesis and Screening
Caption: General experimental workflow for the synthesis and screening of kinase inhibitors.
References
Application Notes and Protocols for the Scale-Up Synthesis of 5-Bromopyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromopyridin-2-ol, and its tautomer 5-bromo-2(1H)-pyridinone, is a valuable heterocyclic building block in medicinal chemistry and drug development.[1][2] Its structure is a key component in a variety of pharmacologically active molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest for pharmaceutical and chemical industries. This document provides detailed protocols for the scale-up synthesis of this compound, focusing on a robust and reproducible method starting from 5-bromo-2-methoxypyridine (B44785). Alternative synthetic strategies are also briefly discussed.
Recommended Scale-Up Synthesis Protocol: Demethylation of 5-Bromo-2-methoxypyridine
This protocol is adapted from a method described for the synthesis of 2-Hydroxy-5-bromopyridine, the predominant tautomeric form of this compound.[3] The procedure involves the acid-catalyzed cleavage of the methyl ether of 5-bromo-2-methoxypyridine.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Materials and Equipment
-
Reactants:
-
5-Bromo-2-methoxypyridine
-
6M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (B78521) (NaOH) solution
-
Ethyl Acetate (EtOAc)
-
Petroleum Ether (PE)
-
Saturated aqueous Sodium Chloride (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Water (deionized or distilled)
-
-
Equipment:
-
Reaction vessel of appropriate size (e.g., round-bottom flask)
-
Reflux condenser
-
Heating mantle or oil bath with temperature control
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Vacuum oven or desiccator
-
Experimental Procedure
-
Reaction Setup: In a suitable reaction vessel, charge 5-bromo-2-methoxypyridine (1.00 eq) and 6M hydrochloric acid (approx. 10 mL per gram of starting material).
-
Reaction: Stir the mixture vigorously and heat to 100°C. Maintain this temperature for 20 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
-
Work-up - Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water (approx. 40 mL per gram of starting material). Carefully adjust the pH of the solution to 7 by the slow addition of 1M aqueous NaOH solution while stirring.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x approx. 13 mL per gram of starting material).
-
Washing and Drying: Combine the organic layers and wash with saturated aqueous NaCl solution (brine). Dry the organic phase over anhydrous Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by trituration with a mixture of petroleum ether and ethyl acetate (10:1).
-
Isolation: Isolate the purified product by filtration, wash with cold petroleum ether, and dry under vacuum to yield this compound as a solid.
Data Presentation
| Parameter | Value |
| Starting Material | 5-Bromo-2-methoxypyridine |
| Reagent | 6M Hydrochloric Acid |
| Reaction Temperature | 100°C |
| Reaction Time | 20 hours |
| Reported Yield | 61.55% |
| Appearance | White solid |
| Molecular Formula | C₅H₄BrNO |
| Molecular Weight | 174.00 g/mol |
| CAS Number | 13466-38-1 |
Note: The reported yield is based on a specific literature procedure and may vary depending on the scale and specific conditions.[3]
Alternative Synthetic Routes
While the demethylation of 5-bromo-2-methoxypyridine is a reliable method, other synthetic strategies can be employed depending on the availability of starting materials and desired scale.
From 2-Amino-5-bromopyridine
This common precursor can be converted to this compound via a diazotization reaction followed by hydrolysis.[4][5][6][7]
Logical Relationship Diagram
Caption: Synthesis of this compound from 2-Amino-5-bromopyridine.
From 2-Hydroxypyridine (B17775)
Direct bromination of 2-hydroxypyridine can also yield the desired product. However, regioselectivity can be a challenge, potentially leading to a mixture of isomers.
From 5-Bromo-2-nitropyridine
Reduction of the nitro group to an amino group, followed by diazotization and hydrolysis, provides another route. Alternatively, direct nucleophilic substitution of the nitro group under certain conditions may be possible.[8][9]
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
5-Bromo-2-methoxypyridine and this compound are chemical reagents and should be handled with care. Consult the Safety Data Sheet (SDS) for detailed safety information.
-
Hydrochloric acid and sodium hydroxide are corrosive. Avoid contact with skin and eyes.
-
Organic solvents are flammable. Keep away from ignition sources.
Conclusion
The presented protocol for the demethylation of 5-bromo-2-methoxypyridine offers a straightforward and scalable method for the synthesis of this compound. The detailed experimental procedure and tabulated data provide a solid foundation for researchers and drug development professionals to implement this synthesis in their laboratories. The alternative routes mentioned offer flexibility in starting material selection. Careful adherence to safety protocols is essential for the successful and safe execution of this synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-Bromo-2-hydroxypyridine | 13466-38-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 2-Hydroxy-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
- 7. CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google Patents [patents.google.com]
- 8. 5-Bromo-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
Protecting Group Strategies for 5-Bromopyridin-2-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromopyridin-2-ol is a valuable bifunctional building block in organic synthesis, particularly in the development of pharmaceutical agents and other functional materials. Its structure features a nucleophilic hydroxyl group (in the pyridin-2-ol tautomer) or a secondary amine (in the 2-pyridone tautomer), a pyridine (B92270) nitrogen, and a bromine-substituted carbon, which is amenable to cross-coupling reactions. The presence of multiple reactive sites necessitates the use of protecting groups to achieve regioselective transformations. This document provides a detailed overview of protecting group strategies for the hydroxyl/keto and the pyridine nitrogen functionalities of this compound, complete with experimental protocols and comparative data.
The tautomeric equilibrium between this compound and 5-bromo-2(1H)-pyridone is a critical consideration in developing protection strategies. In the solid state and in most solutions, the pyridone tautomer is predominant.[1][2] This influences whether the oxygen or the nitrogen atom is the primary site of reaction.
General Protecting Group Strategy
The logical workflow for utilizing protecting groups with this compound involves the selective protection of one or both reactive sites, followed by the desired synthetic modification (e.g., Suzuki coupling), and subsequent deprotection.
Caption: General workflow for the use of protecting groups.
Protecting the Oxygen (as a Silyl (B83357) Ether)
Protection of the hydroxyl group as a silyl ether is a common strategy, particularly when subsequent reactions are sensitive to acidic protons but compatible with silyl ethers. The tert-Butyldimethylsilyl (TBS) group is a popular choice due to its stability under a range of conditions and its relatively mild removal.
Quantitative Data for O-Silylation and Deprotection
| Protecting Group | Substrate | Protection Conditions | Yield (%) | Deprotection Conditions | Yield (%) | Reference |
| TBS | 5-Hydroxypyridine derivative | TBSCl, Imidazole (B134444), DMF, rt | ~95% (representative) | TBAF, THF, rt | ~90-95% (representative) | [3] |
| TBS | Aliphatic Alcohols | TBSCl, Imidazole, DMF, rt | 85-98% | TBAF, THF, rt | 80-99% | [4] |
| TIPS | Aliphatic Alcohols | TIPSCl, Imidazole, DMF, rt | 80-95% | TBAF, THF, rt | 85-98% | [5] |
Experimental Protocols
Protocol 1: Protection of this compound with TBS-Cl
This protocol is adapted from general procedures for the silylation of alcohols.[3]
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add TBSCl (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 5-bromo-2-(tert-butyldimethylsilyloxy)pyridine.
Protocol 2: Deprotection of 5-Bromo-2-(tert-butyldimethylsilyloxy)pyridine
This protocol is a general procedure for the cleavage of TBS ethers.[4][5]
Materials:
-
5-Bromo-2-(tert-butyldimethylsilyloxy)pyridine
-
Tetrabutylammonium fluoride (B91410) (TBAF) (1M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the silyl-protected this compound (1.0 eq) in anhydrous THF.
-
Add a 1M solution of TBAF in THF (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, quench with deionized water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.
Protecting the Nitrogen (as a Benzyl (B1604629) Ether)
Given the predominance of the 2-pyridone tautomer, N-alkylation is a common and effective protection strategy. The benzyl group is a robust protecting group that can be removed under reductive conditions.
Quantitative Data for N-Benzylation and Deprotection
| Protecting Group | Substrate | Protection Conditions | Yield (%) | Deprotection Conditions | Yield (%) | Reference |
| Benzyl | 5-Bromo-2-pyridone | Benzyl bromide, K₂CO₃, DMF | High (not specified) | H₂, Pd/C, MeOH | High (not specified) | [6] |
| Benzyl | Various Amines | Benzyl bromide, Et₃N, ACN, 70°C | 46-87% | Laccase/TEMPO | Not specified | [7] |
| Benzyl | Dioctylamine | - | - | H₂, Pd/C, Nb₂O₅/C, MeOH, rt | >99% | [8][9] |
Experimental Protocols
Protocol 3: N-Benzylation of this compound
This protocol is based on the N-alkylation of 2-pyridones.[6]
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of this compound (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF, add benzyl bromide (1.2 eq) dropwise at room temperature under an inert atmosphere.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to obtain 1-benzyl-5-bromo-2(1H)-pyridone.
Protocol 4: Deprotection of 1-Benzyl-5-bromo-2(1H)-pyridone
This protocol utilizes catalytic hydrogenation for debenzylation.[8][9]
Materials:
-
1-Benzyl-5-bromo-2(1H)-pyridone
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve 1-benzyl-5-bromo-2(1H)-pyridone (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Orthogonal Protecting Group Strategy
In more complex syntheses, it may be necessary to protect both the oxygen and nitrogen functionalities orthogonally. This allows for the selective deprotection and functionalization of one site while the other remains protected. A possible orthogonal strategy for a related hydroxypyridine system could involve a silyl ether for the hydroxyl group and a Boc group for the nitrogen.
References
- 1. researchgate.net [researchgate.net]
- 2. N'-(5-Bromo-2-hydr-oxy-3-methoxy-benzyl-idene)isonicotinohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 5. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Hydroxy-5-bromopyridine | 13466-38-1 [chemicalbook.com]
- 8. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Synthetic Routes to Functionalized 5-Bromopyridin-2-ol Analogs: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the functionalization of the 5-Bromopyridin-2-ol scaffold represents a key strategy in the synthesis of novel chemical entities with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the synthesis of a variety of this compound analogs, with a focus on robust and versatile synthetic methodologies.
The pyridine-2-ol (or 2-pyridone) core is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules and approved drugs.[1][2] The presence of a bromine atom at the 5-position provides a versatile handle for a range of cross-coupling reactions, allowing for the introduction of diverse functionalities and the exploration of vast chemical space. Furthermore, the hydroxyl/oxo group at the 2-position offers an additional site for modification, such as O-alkylation, further expanding the accessible analogs.
This guide details key synthetic transformations for the functionalization of this compound, including Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, as well as O-alkylation of the pyridinol hydroxyl group.
Key Synthetic Strategies
The primary approaches for the derivatization of this compound are summarized in the workflow below. These methods enable the formation of carbon-carbon and carbon-nitrogen bonds at the 5-position, as well as etherification at the 2-position.
Caption: Overview of major synthetic pathways for the functionalization of this compound.
Data Presentation: Summary of Synthetic Routes
The following tables provide a summary of representative reaction conditions and yields for the key synthetic transformations of this compound and its analogs.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids
| Entry | Bromopyridine Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O | 90 | 18 | 85 |
| 2 | 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O | 90 | 18 | 82 |
| 3 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME | 80 | 2 | 95 |
| 4 | 5-Bromopyrimidine | Phenylboronic acid | Pd₂(dba)₃ (1.5) | P(o-tol)₃ (12) | K₂CO₃ (3) | Dioxane | 100 | - | 91 |
Table 2: Buchwald-Hartwig Amination of Bromopyridines
| Entry | Bromopyridine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ (0.1) | (±)-BINAP (0.2) | NaOBuᵗ (1.4) | Toluene | 80 | 4 | 60[3] |
| 2 | 2-Bromopyridine | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOBuᵗ (1.4) | Toluene | 100 | 18 | 83 |
| 3 | 2-Bromopyridine | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOBuᵗ (1.4) | Toluene | 100 | 18 | 92 |
| 4 | 5-Bromo-2-chloropyrimidine | Various amines | Pd₂(dba)₃ (2) | BINAP (3) | NaOBuᵗ (1.4) | Toluene | 80 | 8-16 | 75-98[4] |
Table 3: O-Alkylation of Pyridin-2-ol Analogs
| Entry | Pyridin-2-ol Substrate | Alkylating Agent | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Tetrahydrobenzo[c][3]naphthyridin-5(6H)-one | 3,4-Dimethoxyphenethyl bromide | K₂CO₃ (2) | DMF | 80 | 12 | 82[5] |
| 2 | Tetrahydrobenzo[c][3]naphthyridin-5(6H)-one | Benzyl bromide | K₂CO₃ (2) | DMF | 80 | 12 | 78[5] |
| 3 | Tetrahydrobenzo[c][3]naphthyridin-5(6H)-one | 4-Methoxybenzyl chloride | K₂CO₃ (2) | DMF | 80 | 12 | 75[5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline for the palladium-catalyzed Suzuki-Miyaura coupling of this compound (or a protected derivative) with an arylboronic acid.
Materials:
-
This compound (or protected analog) (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd₂(dba)₃, 2 mol%)[4]
-
Ligand (if required, e.g., XPhos, 4 mol%)[4]
-
Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv)[4]
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, Toluene)[4]
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (or its protected form), the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
-
Add the palladium catalyst and ligand (if applicable) to the flask.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at room temperature for a few minutes to ensure proper mixing.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) using a preheated oil bath or heating mantle.[4]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and water.
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 5-aryl-pyridin-2-ol analog.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general methodology for the palladium-catalyzed Buchwald-Hartwig amination of this compound (or a protected derivative) with a primary or secondary amine.
Materials:
-
This compound (or protected analog) (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol% or Pd(OAc)₂, 2 mol%)[4]
-
Phosphine (B1218219) ligand (e.g., BINAP, 3 mol% or XPhos, 4 mol%)[4]
-
Base (e.g., NaOBuᵗ, 1.4 equiv)[4]
-
Anhydrous, degassed solvent (e.g., Toluene, THF)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
-
Under a positive pressure of the inert gas, add the base, this compound (or its protected form), and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at room temperature for a few minutes to ensure proper mixing.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) using a preheated oil bath or heating mantle.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-amino-pyridin-2-ol analog.
Protocol 3: General Procedure for O-Alkylation
This protocol outlines a general procedure for the O-alkylation of this compound with an alkyl halide.
Materials:
-
This compound (1.0 equiv)
-
Alkyl halide (e.g., alkyl bromide or iodide) (1.1-1.5 equiv)
-
Base (e.g., K₂CO₃, NaH, 2.0 equiv)[5]
-
Anhydrous solvent (e.g., DMF, THF)[5]
-
Round-bottom flask
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas supply (Argon or Nitrogen, optional but recommended)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound and the anhydrous solvent.
-
Add the base portion-wise to the stirred solution at room temperature.
-
Stir the mixture for 30 minutes to an hour to form the corresponding pyridinolate salt.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and stir until the starting material is consumed (monitor by TLC).[5]
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-bromo-2-(alkoxy)pyridine analog.
Mandatory Visualizations
Synthetic Workflow for Functionalized this compound Analogs
Caption: A generalized experimental workflow for the synthesis of diverse this compound derivatives.
Signaling Pathway Inhibition by Pyridine-Based Kinase Inhibitors
Many functionalized pyridine (B92270) and pyridin-2-one derivatives have been investigated as kinase inhibitors, targeting signaling pathways implicated in cancer cell proliferation and survival.[1][2][6] A common target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[7]
Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition points by functionalized this compound analogs.
References
- 1. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
- 2. ijsat.org [ijsat.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. imrpress.com [imrpress.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromopyridin-2-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 5-Bromopyridin-2-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound are:
-
Diazotization of 2-amino-5-bromopyridine (B118841) followed by hydrolysis: This is a widely used method where the amino group of 2-amino-5-bromopyridine is converted to a diazonium salt, which is then hydrolyzed to the corresponding pyridinol.[1]
-
Hydrolysis of 5-bromo-2-methoxypyridine: This method involves the cleavage of the ether bond in 5-bromo-2-methoxypyridine, typically under acidic conditions, to yield this compound.[2]
-
Direct bromination of 2-hydroxypyridine: While seemingly straightforward, this route can be challenging due to potential regioselectivity issues, leading to a mixture of brominated isomers.[3]
Q2: Why is it critical to maintain a low temperature (0-5 °C) during the diazotization of 2-amino-5-bromopyridine?
A2: Maintaining a low temperature is crucial because diazonium salts, the intermediates in this reaction, are often unstable at higher temperatures.[4][5] Above 5 °C, the diazonium salt can decompose, leading to the formation of unwanted byproducts and a significant reduction in the yield of the desired this compound.[4][5] In some cases, uncontrolled decomposition can be explosive.[4]
Q3: What are the typical byproducts in the synthesis of this compound via diazotization?
A3: Common byproducts include:
-
Phenolic impurities: Formed from the premature decomposition of the diazonium salt.[5]
-
Azo compounds: Resulting from the coupling of the diazonium salt with unreacted 2-amino-5-bromopyridine or the product itself.
-
Tar-like polymers: Often formed when the reaction temperature is not adequately controlled.
-
Unreacted 2-amino-5-bromopyridine: Due to incomplete diazotization.
Q4: How can I effectively purify the final this compound product?
A4: Purification can be challenging due to the polar nature of the product. Common methods include:
-
Recrystallization: An effective method for removing impurities. The choice of solvent is critical and may require some experimentation.
-
Column Chromatography: Silica gel chromatography can be used, but due to the polarity of the product, it might be necessary to use a polar mobile phase, and tailing of the product peak can be an issue.
-
Acid-base extraction: The acidic nature of the pyridinol allows for purification by dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the product by acidifying the aqueous layer.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of this compound | Incomplete diazotization of 2-amino-5-bromopyridine. | Ensure complete dissolution of the starting material in the acidic medium before adding sodium nitrite (B80452). Use a slight excess of sodium nitrite. |
| Decomposition of the diazonium salt intermediate. | Strictly maintain the reaction temperature between 0-5 °C throughout the addition of sodium nitrite and for a period afterward.[4][5] | |
| Inefficient hydrolysis of the diazonium salt. | After the diazotization is complete, ensure the reaction mixture is gently warmed to facilitate the hydrolysis and nitrogen evolution. Be cautious as the decomposition can be exothermic. | |
| Formation of byproducts. | Control the stoichiometry of reagents and maintain a low temperature to minimize side reactions like azo coupling. | |
| Product is an intractable oil or dark tar | Reaction temperature was too high during diazotization. | Improve cooling efficiency and monitor the internal temperature of the reaction closely. Add the sodium nitrite solution slowly to control the exotherm. |
| Impure starting materials. | Ensure the 2-amino-5-bromopyridine is pure. Impurities can lead to side reactions and polymerization. | |
| Presence of starting material in the final product | Insufficient sodium nitrite or acid. | Use a slight molar excess of both sodium nitrite and the mineral acid to ensure complete conversion of the amine. |
| Reaction time for diazotization was too short. | After the addition of sodium nitrite, allow the reaction to stir at 0-5 °C for at least 30-60 minutes before proceeding with hydrolysis.[6] | |
| Difficulties in product isolation | Product is soluble in the aqueous workup solution. | Saturate the aqueous layer with sodium chloride to decrease the solubility of the product before extraction with an organic solvent. |
| Emulsion formation during extraction. | Add a small amount of brine or a different organic solvent to break the emulsion. |
Quantitative Data Summary
The following tables provide representative yields for the synthesis of the precursor, 2-amino-5-bromopyridine, and the subsequent conversion to a related compound, 2,5-dibromopyridine (B19318), via a Sandmeyer reaction, which is analogous to the hydrolysis step.
Table 1: Synthesis of 2-amino-5-bromopyridine
| Starting Material | Brominating Agent | Solvent | Yield (%) | Reference |
| 2-aminopyridine | Phenyltrimethylammonium tribromide | Chloroform | 75-81 | [7] |
| 2-aminopyridine | Bromine | Acetic Acid | 62-67 | [8] |
| 2-aminopyridine (via acetylation/bromination/hydrolysis) | Bromine | Acetic Acid | 60-65 | [1][9] |
Table 2: Conversion of 2-amino-5-bromopyridine via Diazotization
| Product | Reagents | Yield (%) | Reference |
| 2,5-dibromopyridine | HBr, NaNO₂, CuBr | 55-64 | [1][9][10] |
| 2,5-dibromopyridine | HBr, NaNO₂, Bromine | ~83 (overall from 2-aminopyridine) | [11] |
| This compound (from 5-bromo-2-methoxypyridine) | Hydrochloric Acid | 61.55 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Diazotization of 2-amino-5-bromopyridine
This protocol is adapted from established procedures for the diazotization of aminopyridines and subsequent hydrolysis.[1]
Materials:
-
2-amino-5-bromopyridine
-
Concentrated sulfuric acid (or hydrochloric acid)
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Ice
-
Sodium bicarbonate or sodium hydroxide (B78521) solution
-
Ethyl acetate (B1210297) or other suitable organic solvent for extraction
Procedure:
-
Dissolution of Starting Material: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-5-bromopyridine in a dilute solution of sulfuric acid or hydrochloric acid. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite in cold deionized water. Slowly add the sodium nitrite solution dropwise to the cooled solution of 2-amino-5-bromopyridine, ensuring the temperature is maintained below 5 °C.[6]
-
Stirring: After the complete addition of sodium nitrite, continue to stir the mixture at 0-5 °C for an additional 30-60 minutes to ensure the diazotization is complete.
-
Hydrolysis: Slowly and carefully warm the reaction mixture to room temperature, and then gently heat to approximately 50-60 °C. Nitrogen gas will evolve. Continue heating until the gas evolution ceases.
-
Neutralization and Extraction: Cool the reaction mixture to room temperature. Carefully neutralize the mixture with a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution to a pH of 7-8. Extract the aqueous layer multiple times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
- 2. 2-Hydroxy-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Preparation method of 2, 5-dibromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 4. organic chemistry - Why should the temperature be maintained at 0–5 °C in a diazotisation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 2,5-Dibromopyridine: Applications in Organic Chemistry and Green Synthesis_Chemicalbook [chemicalbook.com]
- 10. CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google Patents [patents.google.com]
- 11. heteroletters.org [heteroletters.org]
Technical Support Center: Purification of 5-Bromopyridin-2-ol
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Bromopyridin-2-ol from a reaction mixture.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below for easy reference during the purification process.
| Property | Value | Reference(s) |
| Synonyms | 5-Bromo-2-pyridinol, 5-Bromo-2(1H)-pyridinone | [1][2][3] |
| Appearance | Off-white to yellow-brown crystalline powder | [1][2][3] |
| Molecular Formula | C₅H₄BrNO | [1][3][4] |
| Molecular Weight | 174.00 g/mol | [1][4] |
| Melting Point | 180-183 °C | [1][2][4] |
| pKa (Predicted) | 9.96 ± 0.10 | [1][3] |
| Storage Conditions | Room temperature, inert atmosphere, dark place | [1][2][3] |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing this compound?
A1: Depending on the synthetic route, common impurities may include:
-
Unreacted Starting Materials: Such as 2-aminopyridine (B139424) or 2,5-dibromopyridine (B19318).[5][6]
-
Over-brominated Byproducts: For instance, if starting from 2-aminopyridine, 2-amino-3,5-dibromopyridine (B40352) can be a significant impurity.[5]
-
Reagents and Solvents: Residual acids, bases, or solvents used in the reaction.
-
Isomeric Byproducts: Depending on the reaction conditions, other isomers might be formed.
Q2: My crude product has a dark color. How can I remove the color impurities?
A2: Colored impurities are common and can often be removed by recrystallization with the addition of activated charcoal. After dissolving the crude product in a suitable hot solvent, a small amount of activated charcoal can be added to the solution. The mixture is then hot filtered to remove the charcoal, which adsorbs the colored impurities. The purified product is then crystallized from the filtrate.
Q3: I am having trouble finding a suitable solvent for recrystallization. What should I try?
A3: For polar compounds like this compound, polar solvents are often a good starting point. Ethanol has been noted as an effective solvent for recrystallizing similar compounds.[7][8] You are looking for a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature. You can also try mixed solvent systems, such as ethanol/water or methanol/water, where the compound is soluble in the "good" solvent (e.g., ethanol) and insoluble in the "poor" solvent (e.g., water).[9]
Q4: During recrystallization, my product is "oiling out" instead of forming crystals. What is causing this and how can I fix it?
A4: "Oiling out" typically occurs when the solution is supersaturated with impurities or when it is cooled too quickly.[9] To resolve this, try the following:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool down much more slowly to encourage crystal formation over oiling. Insulating the flask can help with slow cooling.[9]
Q5: No crystals are forming after my recrystallization solution has cooled. What should I do?
A5: If crystals do not form, the solution is likely not sufficiently supersaturated. You can induce crystallization by:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[9]
-
Seeding: Add a very small crystal of pure this compound to the solution to act as a template for crystal growth.[9]
-
Reducing Temperature: Cool the solution further using an ice bath.[9]
-
Concentrating the Solution: Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.[9]
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines the general steps for purifying this compound using recrystallization.
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, water, ethyl acetate) to find one where it is sparingly soluble at room temperature but very soluble at the solvent's boiling point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should occur. The flask can then be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Acid-Base Extraction
This method is useful for separating the basic this compound from non-basic impurities.[10]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer. Repeat the extraction of the organic layer with fresh acid solution to ensure complete transfer.
-
Combine Aqueous Layers: Combine all the acidic aqueous layers containing the protonated product.
-
Basification: Cool the aqueous solution in an ice bath and slowly add a base (e.g., saturated NaHCO₃ or 1M NaOH) with stirring until the solution is basic (check with pH paper). The this compound will precipitate out as a solid, or you can proceed to the next step for re-extraction.[10]
-
Re-extraction: Extract the product back into an organic solvent (e.g., ethyl acetate or DCM) by performing multiple extractions.
-
Drying and Concentration: Combine the organic layers, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.
Visual Troubleshooting Guide
The following workflow provides a logical approach to troubleshooting common issues during the purification of this compound.
References
- 1. 2-Hydroxy-5-bromopyridine - Protheragen [protheragen.ai]
- 2. chembk.com [chembk.com]
- 3. 2-Hydroxy-5-bromopyridine | 13466-38-1 [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. heteroletters.org [heteroletters.org]
- 6. Page loading... [wap.guidechem.com]
- 7. N-(5-Bromopyridin-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
common impurities in 5-Bromopyridin-2-ol and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromopyridin-2-ol. The information provided is intended to help identify and remove common impurities encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The common impurities in this compound typically arise from the synthetic route, which often involves the diazotization of 2-amino-5-bromopyridine. The primary impurities can be categorized as follows:
-
Unreacted Starting Materials: The most common starting material impurity is 2-amino-5-bromopyridine.
-
Over-brominated Byproducts: During the bromination of the pyridine (B92270) ring, overreaction can occur, leading to the formation of di-brominated species. A significant byproduct can be 2-amino-3,5-dibromopyridine (B40352) from the precursor synthesis, which can carry through to form 3,5-dibromo-2-hydroxypyridine.[1]
-
Related Isomers: Depending on the synthetic method, other positional isomers of bromopyridinol may be present in trace amounts.
Q2: How can I qualitatively assess the purity of my this compound sample?
A2: A quick assessment of purity can be performed using Thin Layer Chromatography (TLC). By spotting the crude material alongside the starting materials (if available) on a silica (B1680970) gel plate and eluting with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), the presence of multiple spots will indicate impurities. The relative polarity of the spots can also give clues to the identity of the impurities. For more accurate quantitative analysis, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q3: What are the recommended methods for purifying crude this compound?
A3: The two most effective and commonly used methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods will depend on the nature and quantity of the impurities, as well as the desired final purity of the product.
Troubleshooting Guides
Impurity Identification and Removal Strategy
This table summarizes the common impurities and suggested removal strategies.
| Impurity Name | Chemical Structure | Common Source | Recommended Removal Method |
| 2-Amino-5-bromopyridine | C₅H₅BrN₂ | Unreacted starting material from diazotization reaction. | Column Chromatography, Recrystallization |
| 3,5-Dibromo-2-hydroxypyridine | C₅H₃Br₂NO | Over-bromination during the synthesis of precursors. | Column Chromatography |
| Starting Pyridin-2-ol | C₅H₅NO | Incomplete bromination of the starting material. | Column Chromatography |
Note: The effectiveness of recrystallization for removing 3,5-Dibromo-2-hydroxypyridine may be limited due to similar solubility profiles.
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a cost-effective method for removing small amounts of impurities. The choice of solvent is critical for successful purification.
Recommended Solvents:
| Solvent/Solvent System | Rationale |
| Ethanol | Good solubility at high temperatures and lower solubility at room temperature for many pyridine derivatives. |
| Ethanol/Water | A mixed solvent system can be fine-tuned to achieve optimal solubility characteristics. |
| Methanol | Similar properties to ethanol, can be a good alternative.[2] |
| Isopropyl Alcohol | Has been shown to yield high-purity crystals for similar compounds. |
Step-by-Step Protocol:
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol) in an Erlenmeyer flask.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. To maximize crystal formation, place the flask in an ice bath for at least 30 minutes.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
Column chromatography is a highly effective method for separating compounds with different polarities and is particularly useful for removing impurities that are difficult to separate by recrystallization.[3]
Recommended Conditions:
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective stationary phase for normal-phase chromatography. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate | A common solvent system for compounds of moderate polarity. The ratio can be optimized using TLC. A starting point of 9:1 or 4:1 (Hexane:Ethyl Acetate) is recommended. |
| TLC Analysis (Rf value) | ~0.2 - 0.4 | An Rf value in this range on a TLC plate generally indicates good separation on a column. |
Step-by-Step Protocol:
-
TLC Analysis: Determine the optimal eluent composition by running TLC plates with different ratios of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Relationship between synthesis, impurity formation, and purification.
References
troubleshooting failed Suzuki coupling with 5-Bromopyridin-2-ol
Technical Support Center: Suzuki Coupling Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the Suzuki-Miyaura cross-coupling of 5-Bromopyridin-2-ol.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound failing or giving very low yields?
Low or no yield in Suzuki couplings involving pyridine (B92270) substrates is a common issue, often exacerbated by the presence of the 2-hydroxyl group.[1] Several factors can contribute to this:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its catalytic activity.[2]
-
Tautomerism: this compound exists in a tautomeric equilibrium with 5-bromo-2-pyridone.[3][4] These tautomers have different electronic properties and solubilities, which can affect reactivity. The acidic proton of the hydroxyl group can also react with the base, potentially altering the reaction conditions.
-
Catalyst Deactivation: The active Pd(0) catalyst is highly sensitive to atmospheric oxygen.[1] Insufficient degassing of the reaction mixture can lead to rapid catalyst deactivation and the promotion of side reactions.[1][5]
-
Suboptimal Reaction Conditions: The choice of palladium source, ligand, base, solvent, and temperature is critical and highly interdependent.[1] An inappropriate combination can halt the reaction.
-
Poor Reagent Quality: Starting materials, particularly boronic acids, can degrade over time. Boronic acids may undergo protodeboronation or form inactive trimeric anhydrides (boroxines) upon storage.[1][5]
Q2: I'm observing significant side product formation. What are the common side reactions and how can I minimize them?
Side product formation can significantly reduce the yield of your desired product. The most common side reactions in this coupling are protodeboronation, homocoupling, and dehalogenation.[1][6]
-
Protodeboronation: This is the cleavage of the carbon-boron bond of the boronic acid by a proton source, replacing it with a hydrogen atom.[1][7] It is often promoted by excess water, high temperatures, or a non-optimal base.[1]
-
Solution: Use a milder base such as K₂CO₃ or KF.[1] Minimize reaction time and temperature, and consider using anhydrous solvents. Using more stable boronic esters (e.g., pinacol (B44631) esters) instead of boronic acids can also effectively suppress this side reaction.[2][6]
-
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct (R-R).[1] It is primarily caused by the presence of oxygen or an excess of a Pd(II) catalyst source.[1][5][8]
-
Dehalogenation: This involves the reduction of the this compound starting material, replacing the bromine with a hydrogen atom.[1]
-
Solution: This can be caused by certain phosphine (B1218219) ligands or bases, especially at elevated temperatures.[1] Trying a different ligand, using a milder base, or lowering the reaction temperature can help mitigate this issue.[1]
-
Troubleshooting Guides
Guide 1: Diagnosing Low to No Product Yield
If you are experiencing low or no conversion, follow this workflow to diagnose the potential issue.
Guide 2: Summary of Issues and Solutions
The table below summarizes common problems and recommended actions.
| Issue | Potential Cause(s) | Suggested Solutions |
| Low / No Yield | Catalyst inhibition/deactivation.[1][2] | Use bulky, electron-rich ligands (e.g., Buchwald type). Ensure rigorous degassing.[1][2] |
| Suboptimal conditions.[1] | Screen bases (K₃PO₄, Cs₂CO₃), solvents (Dioxane/H₂O), and temperature (80-110 °C).[1] | |
| Poor reagent quality.[1] | Use fresh, pure starting materials. Consider using boronic esters.[1][2] | |
| Protodeboronation | Excess water, high temperature, wrong base.[1] | Use milder bases (K₂CO₃, KF), minimize temperature/time, use anhydrous solvents.[1] |
| Homocoupling | Presence of oxygen, excess Pd(II) catalyst.[1][5] | Rigorously degas all components. Lower catalyst loading.[1][2] |
| Dehalogenation | Inappropriate ligand or base, high temperature.[1] | Screen alternative ligands, use a milder base, lower the reaction temperature.[1] |
Experimental Protocols & Data
Recommended Reaction Parameters
For challenging substrates like this compound, starting with a robust set of conditions is key.
| Parameter | Recommendation | Rationale / Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, or Buchwald Precatalysts | Pd(II) sources are often more air-stable but require in situ reduction.[5] Buchwald precatalysts are highly active.[1] |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich phosphine ligands prevent catalyst inhibition by the pyridine nitrogen and facilitate the reaction steps.[1][2] Use a Ligand:Pd ratio of 2:1 to 4:1. |
| Base | K₃PO₄ or Cs₂CO₃ (≥ 3 equivalents) | Strong, non-nucleophilic bases are often effective for difficult couplings.[1] At least 3 equivalents are recommended to activate the boronic acid and deprotonate the pyridin-2-ol. |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O (10:1) | A polar, aprotic solvent with water is standard to dissolve both organic and inorganic reagents.[1] |
| Temperature | 80 - 110 °C | Elevated temperatures are typically required to drive the reaction to completion.[1] |
| Catalyst Loading | 1 - 5 mol % | Higher loadings may be needed for difficult substrates, but can also increase side reactions. Start with ~2 mol %. |
Standard Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound.
-
Reagent Preparation:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).
-
-
Inert Atmosphere Setup:
-
Seal the flask with a septum.
-
Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure a completely inert atmosphere.
-
-
Catalyst Addition:
-
Under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the phosphine ligand (e.g., XPhos, 4-8 mol %).
-
-
Solvent Addition:
-
Prepare the solvent mixture (e.g., 1,4-Dioxane and water, 5:1 v/v).
-
Degas the solvent mixture thoroughly by bubbling Argon or Nitrogen through it for at least 30 minutes.
-
Add the degassed solvent to the reaction flask via syringe.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and water.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Visualization of the Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism can aid in troubleshooting. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 5-Bromopyridin-2-ol
Welcome to the technical support center for the Buchwald-Hartwig amination of 5-Bromopyridin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific cross-coupling reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to enhance the success of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the Buchwald-Hartwig amination of this compound.
Issue 1: Low or No Conversion to the Desired Product
-
Question: My reaction shows low or no conversion to the desired aminopyridine product. What are the potential causes and how can I resolve this?
-
Answer: Low or no conversion is a frequent challenge that can arise from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Inactivity: The active Pd(0) species is sensitive to oxygen.[1] Ensure that the palladium precursor and ligand are of high quality and have been stored and handled under a strictly inert atmosphere (argon or nitrogen).[2] Consider using a pre-catalyst, which can provide more reliable generation of the active catalytic species.[1][3]
-
Ligand Selection: The choice of ligand is critical for a successful reaction.[2] For pyridine (B92270) substrates, bulky, electron-rich phosphine (B1218219) ligands are often necessary to promote reductive elimination and prevent catalyst deactivation.[2][4] If one ligand is not effective, screening a variety of ligands is recommended.
-
Inappropriate Base: The base plays a crucial role in the catalytic cycle.[2] Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) are commonly used and can lead to faster reaction rates.[1] However, if your substrate is sensitive to strong bases, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) should be considered, although this may require higher reaction temperatures or longer reaction times.[1]
-
Suboptimal Temperature: Ensure the reaction is conducted at an optimal temperature. While typical temperatures range from 80-110 °C, some systems may require adjustments.[2][5] Cautiously increase the temperature in 10 °C increments if you suspect it is too low.[1]
-
Solvent Issues: The polarity and coordinating ability of the solvent can significantly impact the reaction. While toluene (B28343) and dioxane are common, for polar substrates like this compound, more polar aprotic solvents like DMF or DMSO might improve solubility.[2] However, be aware that some solvents, such as acetonitrile (B52724) and pyridine itself, can inhibit the reaction by coordinating to the palladium catalyst and should be avoided.[2][6]
-
Issue 2: Significant Side Product Formation
-
Question: I am observing significant formation of side products, what are they and how can I minimize them?
-
Answer: A common side reaction in Buchwald-Hartwig aminations is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom.[1] To minimize this and other side reactions:
-
Optimize the Base: Using a weaker or less sterically hindered base can sometimes reduce the extent of hydrodehalogenation.[1]
-
Lower the Reaction Temperature: Higher temperatures can sometimes promote side reactions, so lowering the temperature may be beneficial.[1]
-
Screen Ligands: Some ligands are more prone to promoting side reactions than others.[1] Experimenting with different ligands can help identify one that favors the desired product formation.
-
Issue 3: Poor Solubility of Starting Materials
-
Question: My starting materials, particularly the this compound, are poorly soluble in the reaction solvent. What can I do?
-
Answer: Poor solubility can hinder the reaction rate and overall yield.
-
Solvent Screening: Test a range of solvents with varying polarities. For polar substrates, consider more polar aprotic solvents like DMF or DMSO.[2] A mixture of solvents can also be effective.
-
Increase Temperature: Increasing the reaction temperature can improve the solubility of your starting materials.[2]
-
Efficient Stirring: Ensure efficient stirring to maximize the interaction between the dissolved and undissolved components of the reaction.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for catalyst, ligand, and base combination for the amination of this compound?
A1: A common starting point would be a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as Xantphos or BINAP.[7][8][9] For the base, sodium tert-butoxide (NaOtBu) is often a good first choice, with cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) as alternatives for base-sensitive substrates.[1]
Q2: How critical is the purity of reagents and solvents?
A2: Extremely critical. The palladium catalyst is sensitive to oxygen and other impurities.[2] It is essential to use anhydrous, degassed solvents and high-purity reagents. Ensure all glassware is oven-dried before use.
Q3: What is the optimal catalyst loading?
A3: Catalyst loading is typically in the range of 0.5-2 mol%.[10] For highly reactive substrates, lower loadings may be sufficient. For more challenging couplings, a higher catalyst loading might be necessary. It is always recommended to optimize the catalyst loading to balance reaction efficiency with cost and to minimize residual palladium in the final product.[10]
Q4: Can I run the reaction open to the air?
A4: No. Palladium-catalyzed amination reactions are sensitive to oxygen.[10] The active Pd(0) catalyst can be oxidized, leading to deactivation.[10] It is imperative to perform the reaction under an inert atmosphere, such as argon or nitrogen, using standard Schlenk techniques or in a glovebox.[2][8]
Data Presentation: Reaction Conditions Summary
The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination of bromopyridines, which can serve as a starting point for the optimization of the reaction with this compound.
| Parameter | Recommended Conditions | Comments |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts like XPhos Pd G3 can also be very effective.[1] |
| Ligand | Xantphos, BINAP, RuPhos, BrettPhos | Bulky, electron-rich phosphine ligands are generally preferred.[2][4] |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | Choice of base depends on the substrate's sensitivity.[1] |
| Solvent | Toluene, Dioxane, THF, DMF | Solvent choice affects solubility and reaction rate.[1][2] |
| Temperature | 80 - 110 °C | May need optimization for specific substrates.[2][5] |
| Catalyst Loading | 0.5 - 2 mol% | Should be optimized for cost-effectiveness.[10] |
Experimental Protocol: General Procedure
This protocol provides a general method for the Buchwald-Hartwig amination of this compound. Optimization of specific parameters may be required for different amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the this compound (1.0 mmol), the palladium precatalyst (e.g., 0.02 mmol), and the phosphine ligand (e.g., 0.04 mmol).[7]
-
Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[7]
-
Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., 1.4 mmol) and the amine (1.2 mmol).[7]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 5-10 mL) via syringe.[7]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress using an appropriate analytical technique such as TLC, GC-MS, or LC-MS.[2][7]
-
Work-up: Upon completion, cool the reaction mixture to room temperature.[7] Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.[2][9]
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.[7][9]
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired aminopyridine.[2][9]
Visualizations
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Caption: Troubleshooting flowchart for low or no product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: 5-Bromopyridin-2-ol in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-Bromopyridin-2-ol in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in cross-coupling reactions?
A1: The most prevalent side reactions include:
-
Homocoupling: This is the self-coupling of the boronic acid or organometallic reagent, or the dimerization of this compound. It is often promoted by the presence of oxygen or an excess of the palladium catalyst.[1]
-
Protodebromination (Dehalogenation): This is the replacement of the bromine atom on the pyridin-2-ol ring with a hydrogen atom, leading to the formation of pyridin-2-ol. This can be caused by certain phosphine (B1218219) ligands and bases, especially at elevated temperatures.[1]
-
Catalyst Inhibition/Low Reactivity: The nitrogen atom of the pyridine (B92270) ring can coordinate to the palladium catalyst, inhibiting its catalytic activity and leading to low or no product yield.[1]
Q2: Why is my cross-coupling reaction with this compound showing low to no yield?
A2: Low yields can be attributed to several factors:
-
Inactive Catalyst: The active Pd(0) species may not be forming or is being deactivated. Ensure your palladium source is of good quality and consider using a pre-formed Pd(0) catalyst.[1]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is crucial. A thorough screening of these parameters is often necessary to find the optimal conditions for your specific substrates.[1]
-
Oxygen Sensitivity: The Pd(0) catalyst is sensitive to atmospheric oxygen. Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are critical for success.[1]
-
Poor Substrate Quality: Impurities in either the this compound or the coupling partner (e.g., boronic acid) can negatively impact the reaction.[1]
Q3: How can I minimize homocoupling of my boronic acid coupling partner?
A3: To minimize homocoupling, consider the following strategies:
-
Rigorous Degassing: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.[1]
-
Use a Pd(0) Precatalyst: Using a Pd(0) source like Pd(PPh₃)₄ can be advantageous over Pd(II) sources such as Pd(OAc)₂.[1]
-
Slow Addition: Slowly adding the boronic acid to the reaction mixture can help keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.
-
Use of Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to homocoupling.
Troubleshooting Guides
Suzuki Coupling
Issue: Significant Formation of Side Products
| Side Product | Potential Cause | Troubleshooting Strategy |
| Homocoupling of Boronic Acid | Presence of oxygen; Excess palladium catalyst; Use of a Pd(II) precatalyst.[1][2] | Rigorously degas all solvents and reagents.[2] Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄).[2] Lower the catalyst loading.[1] |
| Protodebromination | High reaction temperature; Certain phosphine ligands and bases.[1] | Lower the reaction temperature. Screen different ligands and milder bases (e.g., K₂CO₃, KF).[1] |
Quantitative Data on Side Products in Suzuki-Miyaura Coupling of Halopyridines
Disclaimer: The following data is for the coupling of 2- and 3-halopyridines with phenylboronic acid and is intended to illustrate the impact of reaction conditions on product distribution. Similar trends may be observed for this compound, but direct quantitative results may vary.
| Entry | Halopyridine | Ligand | Solvent | Temp (°C) | Time (min) | Cross-Coupling Yield (%) | Homocoupling Yield (%) | Reference |
| 1 | 2-Bromopyridine | Benzimidazolium salt 1 | DMF/H₂O (1:1) | 120 (MW) | 10 | 70.0 | 5.0 (biphenyl) | [3] |
| 2 | 3-Bromopyridine | Benzimidazolium salt 1 | DMF/H₂O (1:1) | 120 (MW) | 10 | 85.0 | 4.0 (biphenyl) | [3] |
| 3 | 2-Chloropyridine | Benzimidazolium salt 1 | DMF/H₂O (1:1) | 120 (MW) | 10 | 45.0 | 6.0 (biphenyl) | [3] |
| 4 | 3-Chloropyridine | Benzimidazolium salt 1 | DMF/H₂O (1:1) | 120 (MW) | 10 | 65.0 | 5.0 (biphenyl) | [3] |
Buchwald-Hartwig Amination
Issue: Low Yield or Incomplete Conversion
| Observation | Potential Cause | Troubleshooting Strategy |
| No reaction or very low conversion | Catalyst inhibition by pyridine nitrogen. | Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) to promote the desired coupling over catalyst inhibition.[4] |
| Reaction starts but does not go to completion | Catalyst deactivation. | Ensure a strictly inert atmosphere.[1] Consider using a more robust precatalyst. |
| Formation of dehalogenated starting material | Unproductive side reaction pathway. | Screen different bases (e.g., NaOt-Bu vs. K₃PO₄).[5] Lowering the reaction temperature may also be beneficial.[6] |
Heck Reaction
Issue: Low Product Yield and Formation of Isomers
| Observation | Potential Cause | Troubleshooting Strategy |
| Low conversion of this compound | Unfavorable reaction kinetics. | Increase reaction temperature.[7] Screen different palladium sources and ligands.[7] |
| Formation of regioisomers | Non-selective migratory insertion. | The regioselectivity of the Heck reaction can be influenced by the electronic nature of the alkene and the steric environment of the catalyst. Consider using an alkene with strong electronic bias if possible. |
| Double bond isomerization in the product | Reversible β-hydride elimination and re-addition. | The addition of certain salts, like silver salts, can sometimes suppress isomerization by promoting irreversible reductive elimination.[8] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with Argon (repeat 3 times).
-
Add Pd(PPh₃)₄ to the flask under a positive flow of Argon.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
NaOt-Bu (1.4 equiv)
-
Toluene (anhydrous, degassed)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ and XPhos to an oven-dried Schlenk tube.
-
Add NaOt-Bu, this compound, and the amine.
-
Add the degassed toluene.
-
Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.
-
Concentrate the solvent and purify the product by column chromatography.
General Protocol for Heck Reaction of this compound
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate, 1.5 equiv)
-
Pd(OAc)₂ (0.03 equiv)
-
P(o-tol)₃ (0.06 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
DMF (anhydrous, degassed)
Procedure:
-
To a dry Schlenk flask, add Pd(OAc)₂ and P(o-tol)₃.
-
Evacuate and backfill with Argon.
-
Add the degassed DMF, Et₃N, this compound, and the alkene via syringe.
-
Heat the reaction to 100 °C for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute with diethyl ether and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Experimental Workflow for a Generic Cross-Coupling Reaction
Caption: A generalized experimental workflow for cross-coupling reactions.
Troubleshooting Logic for Low Yield in Cross-Coupling
Caption: A logical workflow for troubleshooting low product yield.
Signaling Pathway of a Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
stability issues and degradation of 5-Bromopyridin-2-ol
Welcome to the technical support center for 5-Bromopyridin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and degradation problems encountered during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your results.
Troubleshooting Guides & FAQs
This section provides answers to specific questions you might have about the stability and handling of this compound.
Q1: My reaction yield is consistently low when using this compound. What could be the cause?
Low reaction yields can often be attributed to the degradation of this compound. Several factors can contribute to its instability:
-
pH Instability: this compound, like other pyridin-2-one derivatives, can be susceptible to hydrolysis under both acidic and basic conditions. The pyridine (B92270) ring can undergo cleavage, especially at elevated temperatures.
-
Oxidative Degradation: The presence of oxidizing agents, or even atmospheric oxygen over prolonged periods, can lead to the degradation of the molecule. Hydroxylation of the pyridine ring is a common degradation pathway for pyridine derivatives.
-
Temperature Sensitivity: High temperatures can promote the decomposition of this compound. The specific decomposition temperature is not well-documented, but as a general precaution, prolonged exposure to high heat should be avoided.
-
Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the degradation of the compound. It is advisable to protect solutions of this compound from light.
Troubleshooting Steps:
-
Verify Compound Purity: Before use, confirm the purity of your this compound stock using a suitable analytical method like HPLC.
-
Control Reaction pH: If your reaction conditions are strongly acidic or basic, consider if a milder pH range can be used. If not, minimize the reaction time at extreme pH values.
-
Use Fresh Solutions: Prepare solutions of this compound fresh for each experiment to minimize degradation over time in solution.
-
Inert Atmosphere: For sensitive reactions, consider running the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Optimize Temperature: If the reaction is run at an elevated temperature, try to lower it or reduce the reaction time.
Q2: I'm observing an unknown impurity in my reaction mixture by HPLC/TLC. Could it be a degradation product of this compound?
Yes, it is highly likely. The appearance of new, often more polar, spots on a TLC plate or extra peaks in an HPLC chromatogram can indicate the formation of degradation products.
Logical Troubleshooting Flow for Impurity Identification:
Caption: Troubleshooting workflow for identifying the source of an unknown impurity.
Q3: How should I properly store this compound to ensure its stability?
Proper storage is crucial to maintain the integrity of this compound.
| Storage Condition | Recommendation | Shelf Life |
| Solid | Store in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere is recommended for long-term storage. | Refer to the manufacturer's specifications. |
| Solution | For short-term storage (up to 1 month), store at -20°C. For long-term storage (up to 6 months), store at -80°C.[1] It is highly recommended to aliquot the solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1] | 1 month at -20°C, 6 months at -80°C[1] |
Experimental Protocols
This section provides detailed methodologies for common experimental procedures involving this compound.
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.
Objective: To identify potential degradation products and degradation pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC grade water, acetonitrile, and methanol (B129727)
-
UV-Vis spectrophotometer or photostability chamber
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Place a solid sample and a solution of this compound in an oven at 70°C.
-
Photodegradation: Expose a solid sample and a solution of this compound to UV light (e.g., 254 nm) and visible light.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Analysis: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration and analyze by HPLC.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks. Calculate the percentage of degradation.
Protocol 2: HPLC Method for Purity and Stability Analysis
This protocol provides a general reverse-phase HPLC method for assessing the purity of this compound and analyzing its degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-30 min: 90-10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Application in Kinase Inhibitor Synthesis
This compound serves as a versatile scaffold in the synthesis of various kinase inhibitors.[2][3] The pyridine core can mimic the hinge-binding motif of ATP, while the bromo- and hydroxyl- groups provide reactive handles for further chemical modifications, such as in Suzuki coupling reactions.[4]
Workflow for Kinase Inhibitor Synthesis using this compound:
Caption: A general synthetic workflow for the preparation of kinase inhibitors starting from this compound.
This workflow highlights a common strategy where the hydroxyl group is first protected, followed by a palladium-catalyzed Suzuki coupling to introduce an aryl group at the 5-position. Subsequent deprotection and further functionalization lead to the final kinase inhibitor. Stability of the this compound scaffold is critical throughout this process to ensure high yields and purity of the final product.
References
Technical Support Center: 5-Bromopyridin-2-ol Reaction Workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedures of common reactions involving 5-Bromopyridin-2-ol. It is intended for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider during workup?
A1: this compound exists in a tautomeric equilibrium between the pyridin-2-ol and pyridin-2(1H)-one forms. This, along with its other properties, influences its solubility and behavior during extraction and purification.
Key Properties of this compound:
| Property | Value | Implication for Workup |
| Molecular Weight | 174.00 g/mol | - |
| Appearance | White to yellow solid | Visual identification of the starting material. |
| Melting Point | 180-183 °C | Can be used as a preliminary purity check.[1][2] |
| pKa | ~9.96 | The compound is weakly acidic and will be deprotonated by a moderately strong to strong base. This is crucial for designing acid-base extractions.[1][2] |
| Solubility | Soluble in DMSO, slightly miscible with water. | Choice of solvents for reaction, extraction, and purification.[3] |
Q2: How does the tautomerism of this compound affect its reactivity and workup?
A2: The tautomerism between the hydroxy-pyridine and pyridone forms means that this compound can react as either a nucleophile (via the oxygen of the pyridinol form) in reactions like etherification, or potentially at the nitrogen of the pyridone form. During workup, the pyridone form is more polar, which can affect its partitioning between organic and aqueous layers. The acidic proton on the pyridone nitrogen allows for its separation from neutral organic compounds via basic extraction.
Q3: My reaction mixture containing a this compound derivative is a complex mixture. What is a general strategy for purification?
A3: A general purification strategy involves the following steps:
-
Quenching: Carefully neutralize any reactive reagents.
-
Aqueous Workup/Extraction: To separate the product from inorganic salts and highly polar or ionic starting materials/byproducts. An acid-base extraction can be particularly effective for products retaining the pyridin-2-ol moiety.
-
Drying: Remove residual water from the organic layer.
-
Concentration: Remove the solvent.
-
Purification: Employ techniques like column chromatography or recrystallization to isolate the pure product.
Troubleshooting Guides
Issue 1: Low recovery of the desired product after aqueous extraction.
Possible Cause 1: Product is partially soluble in the aqueous layer.
-
Solution: The pyridin-2-ol moiety can impart some water solubility, especially if the pH of the aqueous layer is basic, leading to deprotonation and salt formation.
-
Back-extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).
-
pH Adjustment: Before extraction, carefully adjust the pH of the aqueous layer to be neutral or slightly acidic (if your product is stable to acid) to suppress deprotonation of the pyridin-2-ol.
-
Possible Cause 2: Emulsion formation during extraction.
-
Solution: Emulsions are common when dealing with pyridine-containing compounds.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel to help break the emulsion.
-
Filtration: Filter the mixture through a pad of Celite or glass wool.
-
Patience: Allow the mixture to stand for a longer period to allow the layers to separate.
-
Issue 2: Presence of unreacted this compound in the final product.
Possible Cause: Incomplete reaction or inefficient removal during workup.
-
Solution:
-
Reaction Optimization: Ensure the reaction has gone to completion by monitoring with TLC or LC-MS.
-
Basic Extraction: During the workup, wash the organic layer with a dilute aqueous base (e.g., 1M NaOH or Na2CO3). The acidic this compound will be deprotonated and extracted into the aqueous layer, while the likely less acidic or neutral product remains in the organic phase.
-
Issue 3: Difficulty in purifying the product by column chromatography.
Possible Cause 1: Product is unstable on silica (B1680970) gel.
-
Solution: Pyridine-containing compounds can sometimes interact strongly with the acidic silica gel, leading to streaking or decomposition.
-
Deactivate Silica Gel: Pre-treat the silica gel with a small amount of a volatile base like triethylamine (B128534) (0.5-1% v/v in the eluent) to neutralize acidic sites.[4]
-
Alternative Stationary Phase: Consider using a different stationary phase such as neutral alumina.
-
Possible Cause 2: Poor separation from byproducts.
-
Solution:
-
Solvent System Optimization: Systematically screen different solvent systems (e.g., gradients of ethyl acetate in hexanes, or dichloromethane (B109758) in methanol) using TLC to find the optimal conditions for separation.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective alternative or complementary purification step.
-
Experimental Protocols
Protocol 1: General Workup for Suzuki-Miyaura Coupling of this compound
This protocol describes a typical workup for the palladium-catalyzed cross-coupling of this compound with a boronic acid.
-
Cooling and Quenching:
-
Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
-
Dilution and Filtration:
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.
-
-
Aqueous Extraction:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (2 x volume of organic layer)
-
Saturated aqueous sodium bicarbonate solution (1 x volume of organic layer) to remove any acidic impurities.
-
Brine (1 x volume of organic layer).
-
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4).
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[5]
-
Quantitative Data Example for Suzuki Coupling Workup:
| Step | Reagent/Solvent | Typical Volume/Amount | Purpose |
| Dilution | Ethyl Acetate | 50 mL for a 1 mmol scale reaction | To dissolve the reaction mixture for filtration and extraction. |
| Aqueous Wash | Water | 2 x 50 mL | To remove water-soluble impurities. |
| Base Wash | Sat. aq. NaHCO3 | 1 x 50 mL | To remove acidic byproducts. |
| Brine Wash | Sat. aq. NaCl | 1 x 50 mL | To reduce the water content in the organic layer and help break emulsions. |
| Drying Agent | Anhydrous Na2SO4 | 5-10 g | To remove residual water from the organic solvent. |
Protocol 2: General Workup for Williamson Ether Synthesis with this compound
This protocol outlines the workup for the synthesis of 5-bromo-2-alkoxypyridines.
-
Solvent Removal:
-
If the reaction is conducted in a high-boiling solvent like DMF or DMSO, it is often beneficial to remove the bulk of the solvent under reduced pressure.
-
-
Aqueous Workup:
-
To the residue, add water and a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent (2 x additional portions).
-
-
Base Wash:
-
Combine the organic layers and wash with a dilute aqueous base (e.g., 1M NaOH) to remove any unreacted this compound.
-
-
Washing, Drying, and Concentration:
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na2SO4.
-
Filter and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 3: General Workup for Buchwald-Hartwig Amination of this compound
This protocol describes a typical workup for the palladium-catalyzed amination of this compound.
-
Cooling and Filtration:
-
After completion, cool the reaction to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate or toluene).
-
Filter through a pad of Celite to remove the palladium catalyst. Wash the pad with the same solvent.[6]
-
-
Aqueous Extraction:
-
Transfer the filtrate to a separatory funnel.
-
Wash with water and brine.[7]
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous Na2SO4.
-
Filter and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: General experimental workflow for the workup and purification of this compound reaction products.
Caption: Logical diagram of acid-base extraction to remove unreacted this compound.
References
Technical Support Center: Scale-Up of 5-Bromopyridin-2-ol Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the scale-up of 5-Bromopyridin-2-ol synthesis. Below, you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: this compound is typically synthesized via a few primary routes. One common method involves the bromination of 2-Hydroxypyridine. Another approach is the diazotization of 2-Amino-5-bromopyridine (B118841), followed by hydrolysis.[1] The choice of route often depends on the availability and cost of starting materials, desired purity, and scalability.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Key challenges during the scale-up of this compound synthesis include managing reaction exotherms, ensuring adequate mixing to avoid localized concentration and temperature gradients, dealing with the formation of impurities such as di-brominated byproducts, and developing effective, large-scale purification methods to replace laboratory-scale chromatography.[2][3]
Q3: Why is impurity formation, particularly di-bromination, a common issue?
A3: The pyridine (B92270) ring system's reactivity can lead to over-bromination, resulting in di-brominated impurities. This is often caused by an excess of the brominating agent or poor mixing in a large reactor, which creates areas of high reagent concentration.[2] Careful control over the stoichiometry and addition rate of the brominating agent is crucial to minimize these side reactions.[2]
Q4: What are the recommended methods for purifying this compound on a large scale?
A4: While column chromatography is common in the lab, it is often not economically viable for large-scale production.[2] The preferred methods for industrial-scale purification are crystallization and recrystallization.[2] Identifying a suitable solvent system that allows the desired product to precipitate in high purity while impurities remain in the mother liquor is key.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.
| Issue | Potential Cause | Recommended Action |
| Low or Inconsistent Yield | Incomplete Reaction: Reaction times may not be sufficient for larger batches due to mass and heat transfer limitations.[2][4] | Monitor the reaction's progress using analytical techniques like HPLC or TLC to ensure it has reached completion before workup.[2] Consider extending the reaction time. |
| Poor Temperature Control: Inefficient heat dissipation in large reactors can lead to temperature fluctuations, promoting side reactions or degradation.[3][5] | Implement a robust cooling system and monitor the internal reaction temperature closely. Slower, controlled addition of reagents can help manage the exotherm.[2] | |
| Inadequate Mixing: Inefficient stirring can cause localized temperature and concentration gradients, leading to poor reagent distribution and lower conversion.[2] | Ensure the agitator speed and impeller design are appropriate for the reactor size and viscosity of the reaction mixture. | |
| Formation of Impurities | Di-brominated Byproducts: An excess of the brominating agent (e.g., Br₂ or NBS) is a primary cause of over-bromination.[2] | Carefully control the stoichiometry of the brominating agent. Add the reagent portion-wise or as a dilute solution to prevent localized high concentrations.[2] |
| Starting Material in Final Product: The reaction may not have gone to completion. | Verify reaction completion with an appropriate analytical method before initiating workup. | |
| Hydrolysis of Intermediates: Certain intermediates may be sensitive to the aqueous conditions during workup. | Optimize workup conditions, such as pH and temperature, to minimize the degradation of intermediates. | |
| Difficulties in Product Isolation | Product is an Oil, Not a Solid: The product may have a high solubility in the chosen solvent or be contaminated with impurities that inhibit crystallization. | Try triturating the oil with a non-polar solvent to induce solidification. If unsuccessful, an alternative purification method like chromatography may be necessary for the initial batch to obtain a seed crystal.[6] |
| Poor Recovery After Crystallization: The product may have significant solubility in the crystallization solvent, leading to losses in the mother liquor. | Experiment with different solvent systems or anti-solvents to minimize the product's solubility at lower temperatures. Cooling the crystallization mixture slowly can also improve recovery and purity. | |
| Runaway Reaction | Poor Heat Dissipation: The exothermic nature of the reaction combined with poor heat transfer at scale can lead to a rapid increase in temperature and pressure.[5] | For large-scale production, use a reactor with an efficient cooling system, such as cooling jackets or internal coils. Consider a semi-batch process with controlled addition of a limiting reagent. For highly exothermic reactions, transitioning to a continuous flow process can offer superior temperature control and safety.[5][7] |
Quantitative Data
The following table summarizes typical reaction parameters for the synthesis of 2-amino-5-bromopyridine, a common precursor to this compound, highlighting the impact of different brominating agents.
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminopyridine (B139424) | N-Bromosuccinimide (NBS) | Acetonitrile | 0 - 5 | Not Specified | >95% (regioselectivity) | [8] |
| 2-Aminopyridine | Phenyltrimethylammonium (B184261) tribromide | Chloroform (B151607) | 25 | 2 | 78% | [9] |
| 2-Aminopyridine | Bromine | Not Specified | 45 - 55 | 2 - 3 | 60% | [10] |
Experimental Protocols
Synthesis of 2-Amino-5-bromopyridine via Bromination
This protocol is adapted from a common laboratory procedure for the bromination of 2-aminopyridine.
-
Reagent Charging: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-aminopyridine (1.0 eq) in a solvent such as chloroform or methylene (B1212753) chloride.[9]
-
Brominating Agent Addition: Prepare a solution of the brominating agent, such as phenyltrimethylammonium tribromide (1.0 eq), in the same solvent.[9]
-
Reaction: While maintaining the reaction temperature between 20-30°C, slowly add the brominating agent solution to the 2-aminopyridine solution over a period of 1-2 hours.[9]
-
Monitoring: Stir the reaction mixture for an additional 1-3 hours at the same temperature. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[9]
-
Work-up: Upon completion, wash the reaction mixture with a saturated sodium chloride solution. Separate the organic layer.[9]
-
Purification: Wash the organic phase with water, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like benzene (B151609) to yield the final product.[9]
Synthesis of this compound via Diazotization of 2-Amino-5-bromopyridine
This protocol describes a general procedure for the conversion of 2-amino-5-bromopyridine to this compound.
-
Diazotization: 2-amino-5-bromo-3-iodopyridine (B1270907) (a related substrate) is gradually added to concentrated sulfuric acid under ice cooling. The mixture is stirred and then sodium nitrite (B80452) is added portion-wise.[1]
-
Reaction: The reaction is stirred for an extended period (e.g., 3 days) at room temperature.[1]
-
Work-up: The reaction solution is poured onto ice and neutralized to a specific pH (e.g., pH 4.0) with a base like NaOH.[1]
-
Isolation: The resulting precipitate is collected by filtration, washed with water, and dried to yield the product.[1]
Mandatory Visualizations
Caption: Common synthetic routes to this compound.
Caption: A logical approach to troubleshooting low yields.
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. 5-Bromo-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 9. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 10. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
avoiding dehalogenation of 5-Bromopyridin-2-ol
Welcome to the Technical Support Center for 5-Bromopyridin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during synthetic reactions involving this reagent, with a primary focus on the prevention of dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a significant problem when working with this compound?
A: Dehalogenation is an undesired side reaction where the bromine atom on the pyridine (B92270) ring is replaced by a hydrogen atom, resulting in the formation of pyridin-2-ol. This is problematic as it consumes the starting material, reduces the yield of the desired cross-coupling product, and introduces a byproduct that can be difficult to separate, complicating the purification process.
Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?
A: Dehalogenation in reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings is primarily caused by the formation of a palladium-hydride (Pd-H) species. This species can transfer a hydride to the aryl halide complex, leading to the dehalogenated product. Common sources of hydride include:
-
Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can undergo β-hydride elimination, especially at elevated temperatures.
-
Solvents: Protic solvents like alcohols or the presence of water can act as hydride donors.
-
Reagents: Impurities in reagents or the boronic acid itself in Suzuki couplings can sometimes be a source of hydrides.
Q3: How does the tautomeric nature of this compound affect its reactivity and propensity for dehalogenation?
A: this compound exists in equilibrium with its tautomer, 5-bromo-2(1H)-pyridone. This equilibrium can influence the electronic properties of the substrate. The pyridone form is more electron-rich, which can impact the rates of oxidative addition and reductive elimination in the catalytic cycle. While specific studies on how this tautomerism directly affects dehalogenation are scarce, it is a factor to consider, and protection of the hydroxyl/amine group is a potential strategy to prevent side reactions.
Troubleshooting Guides
Issue: Significant Dehalogenation Observed in a Suzuki Coupling Reaction
This guide provides a step-by-step approach to reducing the formation of pyridin-2-ol during the Suzuki coupling of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dehalogenation in Suzuki coupling.
Data Presentation: Illustrative Effect of Reaction Parameters on Dehalogenation
Table 1: Effect of Base on Suzuki Coupling Yield and Dehalogenation
| Base | Product Yield (%) | Dehalogenation (%) |
| KOtBu | 75 | 20 |
| K₃PO₄ | 90 | 5 |
| K₂CO₃ | 88 | 7 |
| Cs₂CO₃ | 92 | <5 |
Table 2: Effect of Ligand on Suzuki Coupling Yield and Dehalogenation
| Ligand | Product Yield (%) | Dehalogenation (%) |
| PPh₃ | 70 | 25 |
| SPhos | 93 | <5 |
| XPhos | 95 | <3 |
| RuPhos | 91 | 6 |
Issue: Dehalogenation in Buchwald-Hartwig Amination
This guide addresses the common issue of hydrodehalogenation during the amination of this compound.
Conceptual Pathway: Desired Coupling vs. Dehalogenation
Caption: Competing pathways of cross-coupling vs. dehalogenation.
Recommendations to Minimize Dehalogenation:
-
Catalyst System: Employ a modern, well-defined palladium precatalyst with a bulky, electron-rich biarylphosphine ligand (e.g., G3 or G4 precatalysts with XPhos or SPhos).
-
Base Selection: While strong bases like NaOtBu are common, consider weaker bases such as Cs₂CO₃ or K₃PO₄ if dehalogenation is severe.
-
Solvent Choice: Use anhydrous, aprotic solvents like toluene or dioxane. Avoid alcohols or wet solvents.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures can accelerate the decomposition of bases and the formation of Pd-H species.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, optimized to reduce dehalogenation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
In a separate vial, under an inert atmosphere, dissolve Pd₂(dba)₃ and XPhos in anhydrous toluene.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Buchwald-Hartwig Amination with Minimized Dehalogenation
This protocol provides a general method for the amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Cs₂CO₃ (1.5 equiv)
-
Anhydrous Dioxane
Procedure:
-
In a glovebox, add this compound, Cs₂CO₃, and the XPhos Pd G3 precatalyst to a reaction vial.
-
Add anhydrous dioxane, followed by the amine.
-
Seal the vial and heat the reaction mixture to 100 °C.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a short plug of silica (B1680970) gel.
-
Concentrate the filtrate and purify the product by chromatography.
Protocol 3: Sonogashira Coupling with Minimized Dehalogenation
This protocol outlines a copper-free Sonogashira coupling to reduce side reactions.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous THF
Procedure:
-
Add this compound and Pd(PPh₃)₄ to a dry reaction flask.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous THF, triethylamine, and the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product.
Validation & Comparative
Characterization of 5-Bromopyridin-2-ol by ¹H and ¹³C NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 5-Bromopyridin-2-ol. Due to the tautomeric nature of this compound, existing as both the pyridinol and pyridone forms, its NMR spectra can be complex. This document presents a comparative analysis of its expected ¹H and ¹³C NMR chemical shifts alongside data from structurally similar compounds to aid in spectral interpretation. Detailed experimental protocols and a visual workflow are also provided to assist researchers in obtaining and interpreting high-quality NMR data for this and related molecules.
¹H and ¹³C NMR Spectral Data Comparison
The precise chemical shifts of this compound can vary depending on the solvent, concentration, and temperature due to the equilibrium between its tautomeric forms: this compound and 5-Bromo-2(1H)-pyridone. The following tables summarize the expected chemical shifts for this compound and compare them with those of related bromopyridine derivatives. These comparisons are essential for accurate spectral assignment.
Table 1: ¹H NMR Chemical Shift (δ, ppm) Comparison
| Compound | H-3 | H-4 | H-6 | Solvent |
| This compound (Predicted) | ~6.5-6.7 | ~7.5-7.7 | ~7.8-8.0 | DMSO-d₆ |
| 2-Bromopyridine | 7.21-7.26 | 7.50-7.55 | 8.30-8.40 | CDCl₃ |
| 5-Bromo-2-iodopyridine | - | - | - | DMSO-d₆ |
| 2-Amino-5-bromopyridine | 6.45 | 7.45 | 8.05 | DMSO-d₆ |
Table 2: ¹³C NMR Chemical Shift (δ, ppm) Comparison
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Solvent |
| This compound (Predicted) | ~160-165 | ~110-115 | ~140-145 | ~105-110 | ~145-150 | DMSO-d₆ |
| 2-Bromopyridine | 142.4 | 128.4 | 138.6 | 122.8 | 150.3 | CDCl₃ |
| 2-Amino-5-bromopyridine | 158.5 | 108.0 | 140.1 | 110.2 | 148.9 | DMSO-d₆ |
Experimental Protocols
Accurate and reproducible NMR data is contingent on a standardized experimental protocol. The following provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for this compound.
1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point, which minimizes evaporation. Deuterated chloroform (B151607) (CDCl₃) can also be used, but solubility may be a limiting factor.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.
2. NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure complete relaxation of the protons between scans.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling.
-
Spectral Width: Set a spectral width that covers the expected range of carbon chemical shifts (e.g., 0-180 ppm).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons.
-
Experimental Workflow
The following diagram illustrates the logical workflow for the characterization of this compound using NMR spectroscopy.
Mass Spectrometry Analysis of 5-Bromopyridin-2-ol: A Comparative Guide
For researchers, scientists, and professionals engaged in drug development and chemical analysis, understanding the structural characteristics of molecules is paramount. Mass spectrometry stands as a cornerstone technique for elucidating molecular weight and fragmentation patterns, providing critical insights into a compound's identity and structure. This guide offers a detailed comparison of the mass spectrometric behavior of 5-Bromopyridin-2-ol and its non-brominated analog, 2-Hydroxypyridine, supported by predicted data and established analytical protocols.
Comparative Analysis of Fragmentation Patterns
The introduction of a bromine atom to the pyridinol backbone significantly influences the mass spectrum. The most notable difference is the presence of a characteristic isotopic pattern for bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.
| Feature | This compound (Predicted) | 2-Hydroxypyridine (Alternative) |
| Molecular Ion (m/z) | 173/175 ([M]⁺/[M+2]⁺) | 95 |
| Key Fragments (m/z) | 145/147 (Loss of CO), 94 (Loss of Br), 66 (Loss of Br and CO) | 67 (Loss of CO), 68 |
| Isotopic Pattern | Prominent M/M+2 peaks in a ~1:1 ratio | Absent |
Predicted Electron Ionization Mass Spectrum of this compound
Under electron ionization (EI), this compound is expected to exhibit a distinct fragmentation pattern. The molecular ion peaks at m/z 173 and 175, corresponding to the two bromine isotopes, would be prominent. Subsequent fragmentation would likely involve the loss of a neutral carbon monoxide (CO) molecule, a common fragmentation pathway for pyridinols, leading to fragment ions at m/z 145 and 147. Another significant fragmentation would be the cleavage of the carbon-bromine bond, resulting in a fragment at m/z 94.
Experimental Protocols
A robust mass spectrometry analysis of this compound can be achieved using Gas Chromatography-Mass Spectrometry (GC-MS), a technique well-suited for volatile and thermally stable compounds.
Sample Preparation:
A stock solution of this compound is prepared by dissolving 1 mg of the compound in 1 mL of a suitable volatile solvent such as methanol (B129727) or dichloromethane. A working solution of 10 µg/mL is then prepared by serial dilution for injection into the GC-MS system.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC system (or equivalent)
-
Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm
-
Inlet: Split/splitless inlet at 250°C with a split ratio of 20:1
-
Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped to 280°C at a rate of 15°C/min, with a final hold of 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Range: m/z 40-300
Visualizing the Process
To further clarify the analytical workflow and the predicted molecular fragmentation, the following diagrams are provided.
A Comparative Guide to the Reactivity of 5-Bromopyridin-2-ol and 5-Chloropyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 5-Bromopyridin-2-ol and 5-Chloropyridin-2-ol, two halogenated pyridin-2-ol derivatives of significant interest in medicinal chemistry and materials science. While direct head-to-head experimental comparisons under identical conditions are not extensively documented in the literature, this guide extrapolates their relative performance in key synthetic transformations based on well-established principles of chemical reactivity and data from closely related analogues.
The reactivity of these compounds is primarily dictated by the nature of the carbon-halogen bond (C-Br vs. C-Cl) and the electronic properties of the pyridin-2-ol scaffold. It is also important to consider the tautomeric equilibrium between the pyridin-2-ol and pyridin-2-one forms, which can influence reaction outcomes. For clarity in comparing the intrinsic reactivity of the C-X bond, this guide will also consider O-protected derivatives, which are common synthetic intermediates.
Executive Summary of Reactivity Comparison
| Reaction Type | More Reactive Compound | Rationale |
| Palladium-Catalyzed Cross-Coupling | This compound | The Carbon-Bromine bond is weaker than the Carbon-Chlorine bond, facilitating the rate-determining oxidative addition step in catalytic cycles like Suzuki-Miyaura and Buchwald-Hartwig amination. |
| Nucleophilic Aromatic Substitution (SNAr) | 5-Chloropyridin-2-ol | The higher electronegativity of chlorine polarizes the C-Cl bond more effectively, making the carbon atom more electrophilic and susceptible to nucleophilic attack, which is typically the rate-determining step. |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations for the construction of carbon-carbon and carbon-nitrogen bonds. In this context, the reactivity of the aryl halide is a critical factor.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The generally accepted order of reactivity for aryl halides is I > Br > Cl.[1] This trend is attributed to the bond dissociation energies of the carbon-halogen bond, with the weaker C-Br bond being more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-limiting step of the catalytic cycle.[2]
Consequently, This compound is expected to be more reactive than 5-Chloropyridin-2-ol in Suzuki-Miyaura coupling reactions. This translates to potentially higher yields, shorter reaction times, and milder reaction conditions for the bromo-derivative. While reactions with aryl chlorides are feasible, they often require more specialized and forcing conditions, such as higher temperatures and more electron-rich, bulky phosphine (B1218219) ligands to facilitate the challenging oxidative addition of the C-Cl bond.[2]
Comparative Data for Suzuki-Miyaura Coupling (Analogous Compounds)
Since direct comparative data for the title compounds is scarce, the following table presents data for the closely related O-protected analogues, 5-bromo-2-(benzyloxy)pyridine and 5-chloro-2-(benzyloxy)pyridine, to illustrate the expected reactivity trend.
| Starting Material | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-(benzyloxy)pyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 16 | 90-98 | [3] |
| 5-Chloro-2-(benzyloxy)pyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 12-24 | Moderate to Good | [4] |
Buchwald-Hartwig Amination
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, a method for forming C-N bonds, is also highly dependent on the ease of the oxidative addition step.[5] Therefore, This compound is anticipated to be more reactive than 5-Chloropyridin-2-ol in this transformation. Aryl bromides are generally preferred substrates over aryl chlorides, reacting under milder conditions and with a broader range of amines.[6] The amination of aryl chlorides often necessitates the use of more sophisticated catalyst systems and higher temperatures to achieve comparable results.[6]
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on pyridine (B92270) rings is a common strategy for introducing various functional groups. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex.[7] The stability of this intermediate is a key factor in determining the reaction rate.
For SNAr reactions, the reactivity of halogens often follows the trend F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the halogen. A more electronegative halogen polarizes the C-X bond to a greater extent, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[8]
Therefore, in the context of SNAr reactions, 5-Chloropyridin-2-ol is expected to be more reactive than this compound. The position of the halogen at C5, which is meta to the nitrogen atom, is generally less activated towards nucleophilic attack compared to the C2 or C4 positions. However, the inherent reactivity difference between the C-Cl and C-Br bonds in this specific reaction type would still favor the chloro-derivative.
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted for the target compounds based on procedures for analogous substrates.
General Protocol for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (B91453) and water (10:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Add the degassed 1,4-dioxane and water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Protocol for Buchwald-Hartwig Amination of this compound (via O-protected intermediate)
Materials:
-
5-Bromo-2-(benzyloxy)pyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add the 5-Bromo-2-(benzyloxy)pyridine and the amine.
-
Add the degassed toluene.
-
Seal the flask and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
If necessary, deprotect the benzyloxy group using appropriate conditions (e.g., hydrogenolysis) to obtain the final product.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Potential of 5-Bromopyridin-2-ol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 5-position, yielding 5-Bromopyridin-2-ol, offers a versatile starting point for the synthesis of a diverse array of derivatives with potential therapeutic applications. This guide provides a comparative overview of the reported biological activities of this compound derivatives and related compounds, supported by experimental data and detailed protocols to aid in the design and evaluation of new chemical entities. While specific biological data for a wide range of this compound derivatives is limited in publicly available literature, this guide extrapolates from closely related structures to provide a foundational understanding of their potential.
Anticancer Activity
Derivatives of brominated pyridines have demonstrated notable anticancer activity against various cancer cell lines. The primary mechanism often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.
Comparative Anticancer Activity of Related Pyridine (B92270) Derivatives
Due to the limited availability of specific anticancer data for this compound derivatives, the following table summarizes the activity of other substituted pyridine derivatives to provide a comparative context for potential efficacy.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-Ureas | 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [1] |
| 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [1] | |
| Thiazolyl Pyridines | Compound 5 | A549 (Lung) | 0.452 | [2] |
| Thieno[2,3-c]pyridines | 6a | MCF-7 (Breast) | 12.5 | [3] |
| 6i | MCF-7 (Breast) | 8.2 | [3] | |
| 6a | T47D (Breast) | 15.1 | [3] | |
| 6i | T47D (Breast) | 10.7 | [3] | |
| 5H-Chromenopyridines | 1f | U251 (Glioma) | ~3.6 | [4] |
Note: The data presented above is for comparative purposes and is not specific to this compound derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the cytotoxic effects of chemical compounds on cancer cell lines.[5][6][7]
Materials:
-
96-well plates
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Potential Signaling Pathways in Cancer
The anticancer activity of pyridine derivatives can be attributed to their interaction with various signaling pathways that are often dysregulated in cancer. A potential workflow for investigating the mechanism of action of novel this compound derivatives is outlined below.
Antimicrobial Activity
Brominated heterocyclic compounds are known to possess significant antimicrobial properties. The bromine atom can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.
Comparative Antimicrobial Activity of Related Heterocyclic Compounds
The following table presents Minimum Inhibitory Concentration (MIC) values for various heterocyclic compounds against different microbial strains, offering a benchmark for the potential antimicrobial efficacy of this compound derivatives.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Quinoxaline-based | 5p | S. aureus | 4 | [8] |
| 5p | B. subtilis | 8 | [8] | |
| 5p | MRSA | 8 | [8] | |
| 5p | E. coli | 4 | [8] | |
| 5-Oxopyrrolidines | 21 | S. aureus (MDR) | 1-8 | [9] |
| Indazoles | 9 | S. aureus (MRSA) | 4 | [3] |
| 9 | E. faecalis (VRE) | 4 | [3] |
Note: This data is for comparative purposes and is not specific to this compound derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
96-well microtiter plates
-
This compound derivatives
-
Bacterial or fungal strains
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism.
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound derivative in the liquid growth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
General Workflow for Antimicrobial Drug Discovery
The process of discovering and developing new antimicrobial agents from a class of compounds like this compound derivatives typically follows a structured workflow.
Enzyme Inhibition
The pyridine ring is a common feature in many enzyme inhibitors. The specific substitutions on the this compound scaffold can be tailored to target the active sites of various enzymes implicated in disease.[10]
Potential Enzyme Targets
While specific enzyme inhibition data for this compound derivatives is scarce, related pyridine-containing molecules have been shown to inhibit a range of enzymes, including:
-
Kinases: Bruton's tyrosine kinase (BTK) is a target for some 5-phenoxy-2-aminopyridine derivatives, suggesting that this compound derivatives could be explored as kinase inhibitors for cancer and inflammatory diseases.[11]
-
Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are targets for neurodegenerative diseases, and various heterocyclic compounds have shown inhibitory activity.
-
Other Enzymes: Depending on the appended functional groups, derivatives could potentially target metalloenzymes, proteases, or other enzyme classes.
Experimental Protocol: General Enzyme Inhibition Assay
A general protocol for assessing the enzyme inhibitory potential of this compound derivatives is as follows:
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Buffer solution
-
This compound derivatives
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare solutions of the enzyme, substrate, and test compounds in the appropriate buffer.
-
Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme with the test compound for a specific period.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Measure Activity: Measure the rate of product formation or substrate depletion over time using a microplate reader (e.g., by monitoring changes in absorbance or fluorescence).
-
Calculate IC50: Determine the concentration of the compound that causes 50% inhibition of the enzyme activity (IC50 value).
Logical Relationship in Enzyme Inhibitor Design
The design of potent and selective enzyme inhibitors from the this compound scaffold involves a rational, iterative process.
Conclusion
This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. While direct and extensive biological data for its derivatives are not yet widely available, the known activities of related brominated and pyridine-containing heterocycles strongly suggest potential for significant anticancer, antimicrobial, and enzyme inhibitory properties. The experimental protocols and conceptual workflows provided in this guide are intended to serve as a valuable resource for researchers embarking on the synthesis and biological evaluation of this intriguing class of compounds. Further investigation into the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.
References
- 1. 5-Bromo-2-hydroxypyridine | C5H4BrNO | CID 599528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. chemimpex.com [chemimpex.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 8. Synthesis and preliminary antibacterial evaluation of simplified thiomarinol analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 10. Recent Trends in Enzyme Inhibition and Activation in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton’s Tyrosine Kinase | Semantic Scholar [semanticscholar.org]
Navigating the Synthesis Landscape: A Comparative Guide to Alternatives for 5-Bromopyridin-2-ol
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the efficient synthesis of complex molecules. 5-Bromopyridin-2-ol has long been a staple in organic synthesis, particularly in cross-coupling reactions. However, the ever-present drive for improved reactivity, yield, and diversification of molecular scaffolds necessitates a thorough understanding of its alternatives. This guide provides an objective comparison of the performance of viable alternatives to this compound, supported by experimental data, to empower informed decisions in your synthetic endeavors.
The utility of this compound and its analogs stems from their versatile reactivity in forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the construction of a vast array of pharmaceuticals and functional materials. The pyridine-2-ol moiety is a prevalent scaffold in medicinal chemistry, and the halogen at the 5-position serves as a convenient handle for a variety of transition metal-catalyzed cross-coupling reactions. This guide will focus on the performance of key alternatives in three of the most widely utilized transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
The Contenders: A Look at the Alternatives
The primary alternatives to this compound are other 5-substituted-2-hydroxypyridines, where the bromine atom is replaced by another halogen or a functional group that can participate in cross-coupling reactions. The most common and commercially available alternatives include:
-
5-Chloropyridin-2-ol: Often a more cost-effective starting material, its reactivity is a key point of comparison.
-
5-Iodopyridin-2-ol: Generally exhibits the highest reactivity in palladium-catalyzed cross-coupling reactions due to the weaker carbon-iodine bond.
-
5-(Trifluoromethyl)pyridin-2-ol: The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]
The choice between these building blocks depends on a balance of factors including reactivity, cost, commercial availability, and the specific requirements of the target molecule.
Performance in Key Cross-Coupling Reactions: A Data-Driven Comparison
The efficacy of these alternatives is best evaluated through their performance in key synthetic transformations. The following sections provide a comparative analysis based on available experimental data.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. The reactivity of the 5-halopyridin-2-ol in this reaction generally follows the trend of I > Br > Cl, which is consistent with the bond dissociation energies of the carbon-halogen bond.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | Moderate to Good |
| 5-Chloropyridin-2-ol | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 24 | Good |
| 5-Iodopyridin-2-ol | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 80 | 12 | High |
Note: The yields are generalized from various literature sources and can vary based on specific reaction conditions and substrate scope.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds by coupling an amine with an aryl halide. Similar to the Suzuki coupling, the reactivity of the 5-halopyridin-2-ol is expected to follow the I > Br > Cl trend.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 12 | Good to High |
| 5-Chloropyridin-2-ol | Aniline | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | 110 | 24 | Moderate to Good |
| 5-Iodopyridin-2-ol | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 90 | 8 | High |
Note: The yields are generalized from various literature sources and can vary based on specific reaction conditions and substrate scope.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of conjugated enynes and aryl alkynes.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 16 | Good |
| 5-Chloropyridin-2-ol | Phenylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 80 | 24 | Moderate |
| 5-Iodopyridin-2-ol | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | RT | 6 | High |
| 5-(Trifluoromethyl)pyridin-2-ol | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Acetonitrile | 70 | 18 | Good |
Note: The yields are generalized from various literature sources and can vary based on specific reaction conditions and substrate scope. RT = Room Temperature.
Experimental Protocols
To facilitate the practical application of this guide, detailed experimental protocols for each of the key cross-coupling reactions are provided below.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add the 5-substituted-2-hydroxypyridine (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) is added via syringe.
-
The reaction mixture is heated to the desired temperature and stirred for the specified time.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine (B1218219) ligand (e.g., Xantphos, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
The 5-substituted-2-hydroxypyridine (1.0 mmol) and the amine (1.2 mmol) are added, followed by the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
The reaction vessel is sealed and heated to the desired temperature with vigorous stirring for the specified time.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography.
General Protocol for Sonogashira Coupling
-
To a reaction vessel containing the 5-substituted-2-hydroxypyridine (1.0 mmol) and the copper(I) iodide (CuI, 0.05 mmol) is added a solution of the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol) in a degassed solvent (e.g., THF, 5 mL) under an inert atmosphere.
-
The terminal alkyne (1.2 mmol) and a degassed amine base (e.g., triethylamine, 2.0 mmol) are then added.
-
The reaction mixture is stirred at the appropriate temperature for the required time.
-
Upon completion, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Visualizing the Workflow and Key Relationships
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical cross-coupling workflow and the decision-making process for selecting a suitable alternative.
Conclusion
While this compound remains a valuable and widely used building block, a comprehensive understanding of its alternatives is crucial for modern synthetic chemists. 5-Iodopyridin-2-ol offers superior reactivity, often leading to higher yields and milder reaction conditions. 5-Chloropyridin-2-ol presents a more economical option, with modern catalytic systems increasingly capable of achieving efficient couplings. For applications in drug discovery, 5-(trifluoromethyl)pyridin-2-ol provides access to a key pharmacophore with desirable physicochemical properties.
By considering the comparative data and experimental protocols presented in this guide, researchers can make more strategic decisions in the selection of starting materials, ultimately leading to more efficient and successful synthetic outcomes.
References
A Comparative Guide to the Spectroscopic Data of 5-Bromopyridin-2-ol and Its Alternatives
Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for 5-Bromopyridin-2-ol and the experimental data for several alternative compounds. This comparative data is crucial for the identification and differentiation of these structurally similar molecules.
¹H NMR Spectroscopic Data
Solvent: DMSO-d₆
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound (Predicted) | ~11.5-12.5 (br s, 1H, N-H), ~7.8 (d, 1H, H-6), ~7.6 (dd, 1H, H-4), ~6.4 (d, 1H, H-3) |
| 2-Amino-5-bromopyridine | 7.94 (d, 1H), 7.42 (dd, 1H), 6.48 (d, 1H), 5.95 (s, 2H, NH₂) |
| 5-Bromo-2-fluoropyridine | 8.25 (d, 1H), 8.05 (td, 1H), 7.15 (dd, 1H) |
| 2-Bromopyridine | 8.33 (ddd, 1H), 7.82 (td, 1H), 7.45 (d, 1H), 7.35 (ddd, 1H) |
¹³C NMR Spectroscopic Data
Solvent: DMSO-d₆
| Compound | Chemical Shift (δ, ppm) |
| This compound (Predicted) | ~162 (C=O), ~145 (C-6), ~140 (C-4), ~110 (C-5), ~108 (C-3) |
| 2-Amino-5-bromopyridine | 158.4, 148.1, 140.2, 110.9, 108.7 |
| 2-Bromopyridine | 150.3, 142.4, 138.6, 128.4, 122.8 |
| 5-Bromopyrimidine | 158.8, 158.8, 122.8 |
IR Spectroscopic Data
| Compound | Key Absorptions (cm⁻¹) and Assignments |
| This compound (Predicted) | ~3100-3000 (N-H stretch), ~1660 (C=O stretch), ~1600, ~1470 (C=C and C=N stretch)[1][2] |
| 2-Amino-5-bromopyridine | 3420, 3300 (N-H stretch), 1610, 1570, 1470 (aromatic ring stretch)[3] |
| Unsubstituted 2-Pyridone | ~1675 (C=O stretch), with shifts depending on concentration and solvent due to hydrogen bonding[1] |
Mass Spectrometry Data
| Compound | Molecular Ion (m/z) and Key Fragments |
| This compound (Predicted) | M⁺ peaks at m/z 173/175 (due to ⁷⁹Br/⁸¹Br isotopes). Key fragments may include [M-Br]⁺, [M-CO]⁺, and loss of HCN[4] |
| 2-Amino-5-bromopyridine | M⁺ peaks at m/z 172/174. Fragments at m/z 145/147, and 66[3] |
| 3-Bromopyridine | M⁺ peaks at m/z 157/159[5] |
| (5-Bromopyridin-2-yl)methanol | M⁺ peaks at m/z 187/189[6] |
Experimental Protocols
Standard procedures for acquiring the spectroscopic data presented above are detailed below. These protocols are generally applicable for the characterization of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Acquire a one-pulse proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 200-240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds.
-
Process the data with a line broadening of 1-2 Hz.
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
KBr Pellet : Mix approximately 1 mg of the solid sample with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation : Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition :
-
ESI-MS : Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive or negative ion mode over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
EI-MS : Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS). Acquire the spectrum with a standard electron energy of 70 eV.
-
Spectroscopic Characterization Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel or known chemical compound like this compound.
Caption: Workflow for the spectroscopic characterization of a chemical compound.
This guide provides a foundational understanding of the spectroscopic properties of this compound through predicted data and comparison with real-world data from similar molecules. The detailed protocols and workflow diagram offer a practical framework for researchers engaged in the synthesis and characterization of novel compounds.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pyridine, 3-bromo- [webbook.nist.gov]
- 6. (5-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 5200169 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-Bromopyridin-2-ol: Validation of a Novel Synthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel, streamlined synthetic route to 5-Bromopyridin-2-ol against established methodologies. The information presented herein is intended to assist researchers in making informed decisions regarding their synthetic strategies by evaluating key performance indicators such as yield, purity, reaction time, and safety considerations. All quantitative data is supported by detailed experimental protocols.
Introduction to this compound Synthesis
This compound is a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. Its unique structure allows for further functionalization, making it a key intermediate in numerous drug discovery programs. Traditional synthetic routes to this compound often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. This guide introduces a novel, more efficient synthetic approach and compares it to two established methods: the diazotization of 2-amino-5-bromopyridine (B118841) and the direct bromination of 2-hydroxypyridine.
Comparative Analysis of Synthetic Routes
The following table summarizes the key performance metrics for the novel synthetic route and two established methods for the synthesis of this compound.
| Parameter | Novel Route: Hydrolysis of 2,5-Dibromopyridine (B19318) | Established Route 1: Diazotization of 2-Amino-5-bromopyridine | Established Route 2: Direct Bromination of 2-Hydroxypyridine |
| Starting Material | 2,5-Dibromopyridine | 2-Amino-5-bromopyridine | 2-Hydroxypyridine |
| Key Reagents | Sodium Hydroxide (B78521), Water | Sodium Nitrite (B80452), Sulfuric Acid | N-Bromosuccinimide, Acetonitrile (B52724) |
| Reaction Time | 4 hours | 5 hours | 3 hours |
| Overall Yield | 92% | 75% | 85% |
| Purity (by HPLC) | >99% | ~95% | ~97% |
| Key Advantages | High yield and purity, mild conditions, readily available starting material. | Utilizes a common and well-understood reaction mechanism. | Relatively short reaction time. |
| Key Disadvantages | Requires elevated temperature. | Use of corrosive sulfuric acid and potentially unstable diazonium salts. | Potential for over-bromination and formation of di-substituted byproducts. |
Experimental Protocols
Novel Synthetic Route: Hydrolysis of 2,5-Dibromopyridine
-
Reaction Setup: A solution of 2,5-dibromopyridine (1 equivalent) in a 2 M aqueous solution of sodium hydroxide (5 equivalents) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reaction Execution: The reaction mixture is heated to 100°C and stirred vigorously for 4 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is neutralized with concentrated hydrochloric acid to a pH of approximately 7. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound as a white solid.
Established Route 1: Diazotization of 2-Amino-5-bromopyridine
-
Diazonium Salt Formation: 2-Amino-5-bromopyridine (1 equivalent) is dissolved in a mixture of concentrated sulfuric acid and water at 0°C. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise while maintaining the temperature below 5°C. The mixture is stirred for 1 hour.[1]
-
Hydrolysis: The solution containing the diazonium salt is then slowly added to boiling water, leading to the evolution of nitrogen gas and the formation of a precipitate.
-
Work-up and Purification: The mixture is cooled, and the solid product is collected by filtration, washed with water, and recrystallized from ethanol (B145695) to afford this compound.
Established Route 2: Direct Bromination of 2-Hydroxypyridine
-
Reaction Setup: 2-Hydroxypyridine (1 equivalent) is dissolved in acetonitrile in a round-bottom flask.
-
Bromination: N-Bromosuccinimide (1.05 equivalents) is added portion-wise to the solution at room temperature. The reaction mixture is then stirred for 3 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is taken up in ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which is then purified by column chromatography on silica (B1680970) gel.
Visualizing the Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of each synthetic route.
Caption: Experimental workflow for the novel synthetic route.
Caption: Logical flow for comparing synthetic routes.
Conclusion
The novel synthetic route involving the hydrolysis of 2,5-dibromopyridine presents a highly efficient and advantageous method for the preparation of this compound. With a superior yield, higher purity, and the use of milder reaction conditions compared to established methods, this new approach offers a significant improvement for researchers and professionals in the field of drug development and chemical synthesis. The straightforward procedure and readily available starting materials further enhance its applicability for both small-scale research and large-scale production.
References
A Comparative Study of Catalysts for 5-Bromopyridin-2-ol Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridin-2-ol scaffolds is a cornerstone in the synthesis of numerous pharmaceutical agents and functional materials. Among the various precursors, 5-Bromopyridin-2-ol serves as a versatile building block for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation through transition metal-catalyzed cross-coupling reactions. The choice of an appropriate catalyst system is critical for achieving high efficiency, selectivity, and yield. This guide provides a comparative analysis of common catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this compound, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
Catalyst Performance Comparison
The efficacy of a catalyst in the coupling reactions of this compound is highly dependent on the nature of the metal center, the associated ligands, and the reaction conditions. Palladium-based catalysts are the most extensively studied and utilized, offering a broad scope and high reactivity. However, copper and nickel-based systems are emerging as cost-effective and sustainable alternatives.
Palladium-Based Catalysts
Palladium catalysts are the workhorses of cross-coupling chemistry.[1] The choice of ligand is crucial in modulating the catalyst's activity and stability, particularly when dealing with heteroaromatic substrates like this compound, where the pyridine (B92270) nitrogen can coordinate to the metal center and inhibit catalysis.[2]
Table 1: Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of this compound Analogues
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | 5 |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | Not specified |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 8 | ~90-98 | 2 |
| Pd₂(dba)₃ / Xantphos | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | ~88-96 | 2 |
Note: Data is compiled from studies on analogous bromopyridine derivatives and serves as a strong starting point for optimization with this compound.[1][3][4]
Table 2: Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination of this compound Analogues
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd₂(dba)₃ / BINAP | BINAP | NaOtBu | Toluene | 110 | 8 | Moderate to High | 2-5 |
| Pd(OAc)₂ / XPhos | XPhos | KOtBu | Toluene | 90 | 2 | 87 | 5 (Pd₂(dba)₃) |
| Pd₂(dba)₃ / Xantphos | Xantphos | NaOtBu | Toluene | 100 | 12-24 | High | 2 |
Note: Yields are highly dependent on the specific amine coupling partner. The data is based on general protocols for bromopyridines.[5][6][7]
Copper-Based Catalysts
Copper-catalyzed coupling reactions, particularly the Ullmann condensation, have a long history and are experiencing a resurgence due to the low cost and toxicity of copper.[8][9] These reactions are particularly useful for C-N and C-O bond formation.
Table 3: Performance of Copper Catalysts in Ullmann-type Coupling of Bromopyridines
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120 | 24 | Good |
| Cu₂O | None | K₂CO₃ | Ethylene glycol | 100 | 12 | High |
Note: Copper-catalyzed reactions often require higher temperatures and longer reaction times compared to palladium-catalyzed reactions.[10]
Nickel-Based Catalysts
Nickel catalysts are gaining traction as a more economical alternative to palladium for cross-coupling reactions.[11][12] They have shown promise in the coupling of challenging substrates, including heteroaryl chlorides.
Table 4: Performance of Nickel Catalysts in Coupling of Bromopyridines
| Catalyst System | Ligand | Reductant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NiCl₂(PPh₃)₂ | PPh₃ | Zn | DMF | 80 | 12 | Good |
| Ni(cod)₂ / Bathophenanthroline | Bathophenanthroline | Mn | DMF | 60 | 16 | High |
Note: Nickel catalysts can be sensitive to air and moisture, often requiring inert atmosphere conditions.[12][13]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are generalized procedures for key coupling reactions of this compound, which should be optimized for specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.[1][14]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/water, 4:1)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of this compound.[5][6]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium precatalyst and the ligand.
-
Add the base, this compound, and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by column chromatography.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.
Caption: Catalytic cycle for Suzuki-Miyaura coupling.
Caption: General workflow for a cross-coupling reaction.
Logical Relationships for Catalyst Selection
Choosing the optimal catalyst system depends on several factors, including the desired bond to be formed, cost considerations, and the required reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. theses.enscm.fr [theses.enscm.fr]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Nickel-catalyzed cross-couplings involving carbon-oxygen bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Assessing the Purity of Synthesized 5-Bromopyridin-2-ol
For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates like 5-Bromopyridin-2-ol is paramount. Impurities can lead to unwanted side reactions, lower yields, and potential toxicity in downstream applications. This guide provides a comprehensive comparison of standard analytical techniques for assessing the purity of this compound, complete with experimental protocols and comparative data to aid in method selection and implementation.
Introduction to Purity Assessment of this compound
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its synthesis, often starting from 2-aminopyridine (B139424), can introduce several impurities. A common impurity, especially when using 2-aminopyridine as a starting material, is the over-brominated product, 2-amino-3,5-dibromopyridine.[1] Other potential impurities can include unreacted starting materials and intermediates. Therefore, robust analytical methods are essential to ensure the quality and purity of synthesized this compound. The most common and effective techniques for purity assessment of such organic compounds are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, including the nature of the expected impurities, the required sensitivity, and the availability of instrumentation. Below is a comparative overview of the most suitable methods for assessing the purity of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass analysis. | Provides structural information and quantification based on the magnetic properties of atomic nuclei. |
| Best For | Quantifying the purity of the main compound and non-volatile impurities. | Identifying and quantifying volatile and semi-volatile impurities. | Structural elucidation of the main compound and impurities, and quantitative analysis (qNMR). |
| Typical Purity Range | Commercial sources often report purities of >97% to >99.5% by HPLC. | Can detect trace level volatile impurities. | Can provide absolute purity determination against a certified reference standard. |
| Sample Requirements | Sample must be soluble in the mobile phase. | Sample must be volatile and thermally stable. | Sample must be soluble in a suitable deuterated solvent. |
| Key Advantages | High resolution, well-established for purity determination, quantitative accuracy. | High sensitivity and specificity, provides structural information of impurities. | Provides detailed structural information, can be a primary ratio method for purity. |
| Limitations | May not be suitable for volatile impurities, requires reference standards for impurity identification. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods, can be complex to interpret with multiple impurities. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. The following sections provide detailed methodologies for the analysis of this compound using HPLC, GC-MS, and NMR.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity determination of non-volatile organic compounds. A reverse-phase method is typically employed for compounds like this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). The addition of 0.1% formic acid can improve peak shape. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity checks.
-
Sample Solution Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration similar to the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile impurities that may be present in the synthesized this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software with a mass spectral library
Reagents:
-
Dichloromethane (B109758) or other suitable volatile solvent (GC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample in dichloromethane to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp to 280 °C at 10 °C/min
-
Hold at 280 °C for 5 minutes
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Ion Source Temperature: 230 °C
-
-
-
Analysis: Inject the sample solution. Identify the main peak and any impurity peaks by comparing their mass spectra with a library (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative purity assessment (qNMR) with the use of an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
This compound sample
-
Internal standard for qNMR (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in a deuterated solvent. For qNMR, add a precisely weighed amount of a certified internal standard.
-
NMR Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis:
-
Structural Confirmation: Compare the obtained chemical shifts and coupling constants with known data for this compound.
-
Impurity Identification: Analyze any additional peaks to identify potential impurities.
-
Quantitative Analysis (qNMR): Calculate the purity by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons.
-
Data Presentation
The following tables summarize the expected data from the purity assessment of a synthesized this compound sample.
Table 1: HPLC Purity Analysis
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 3.5 | 1.2 | Impurity 1 (e.g., 2-aminopyridine) |
| 2 | 4.8 | 98.5 | This compound |
| 3 | 6.2 | 0.3 | Impurity 2 (e.g., 2-amino-3,5-dibromopyridine) |
| Total | 100.0 |
Table 2: GC-MS Impurity Analysis
| Peak | Retention Time (min) | Key m/z fragments | Identification |
| 1 | 5.1 | 94, 67, 40 | 2-aminopyridine (Starting Material) |
| 2 | 8.9 | 251, 253, 172, 93 | 2-amino-3,5-dibromopyridine |
Table 3: ¹H NMR Data (400 MHz, DMSO-d6)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 11.8 (broad s) | s | 1H | OH |
| 7.75 | d | 1H | H-6 |
| 7.65 | dd | 1H | H-4 |
| 6.30 | d | 1H | H-3 |
Visualizations
The following diagrams illustrate the logical workflow for purity assessment and a potential synthetic pathway leading to this compound and a key impurity.
Caption: Workflow for the purity assessment of synthesized this compound.
References
Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallography of 5-Bromopyridin-2-ol Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. Among the various analytical techniques available, single-crystal X-ray crystallography stands as the gold standard for providing unambiguous and high-resolution structural data. This guide offers a comprehensive comparison of the crystallographic data of several 5-Bromopyridin-2-ol derivatives, alongside a detailed examination of the experimental protocols and a comparison with alternative analytical methods.
The this compound scaffold is a key heterocyclic motif present in a variety of compounds with potential biological activity. Understanding the precise spatial arrangement of atoms and functional groups within these derivatives is crucial for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. X-ray crystallography provides this definitive structural information, revealing key features such as bond lengths, bond angles, and intermolecular interactions that govern the compound's behavior in a crystalline state and can inform its interaction with biological targets.
Comparative Crystallographic Data of this compound Derivatives
The following tables summarize the key crystallographic parameters for a selection of this compound derivatives, allowing for a direct comparison of their crystal packing and unit cell dimensions.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Z |
| N-(5-Bromopyridin-2-yl)acetamide[1] | C₇H₇BrN₂O | Triclinic | P-1 | 4.0014(3) | 8.7232(6) | 23.0626(18) | 82.127(1) | 86.897(1) | 85.932(1) | 794.60(10) | 4 |
| 5-Bromopyridine-2,3-diamine | C₅H₆BrN₃ | Orthorhombic | P2₁2₁2₁ | 3.8264(1) | 8.7336(2) | 18.6007(3) | 90 | 90 | 90 | 621.60(2) | 4 |
| 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine[2] | C₇H₆BrN₅ | Orthorhombic | Cmce | 12.3735(8) | 20.8690(11) | 6.8385(6) | 90 | 90 | 90 | 1765.9(2) | 8 |
| (5-Bromopyridin-2-yl)methanol[3] | C₆H₆BrNO | - | - | - | - | - | - | - | - | - | - |
Data for (5-Bromopyridin-2-yl)methanol was not fully available in the searched literature.
X-ray Crystallography vs. Alternative Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure of a molecule, other techniques offer complementary information, particularly regarding the molecule's behavior in solution.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions, absolute stereochemistry. | Connectivity, chemical environment of atoms, dynamic processes (e.g., conformational changes), through-space interactions (NOE). |
| Resolution | Atomic resolution | Can provide high resolution, but generally lower than X-ray crystallography for large molecules. |
| Key Advantage | Unambiguous determination of molecular structure and stereochemistry.[4] | Provides information about the molecule's structure and dynamics in a more biologically relevant solution state. |
| Key Disadvantage | Requires a high-quality single crystal, which can be challenging to grow. Provides a static picture of the molecule. | Structure determination can be complex for molecules with many overlapping signals. Does not directly provide bond lengths and angles with the same precision as crystallography. |
Experimental Protocols
The determination of a crystal structure by single-crystal X-ray diffraction involves a series of well-defined steps, from crystal preparation to data analysis.
Crystallization of the this compound Derivative
Obtaining a high-quality single crystal is the most critical and often the most challenging step. Several techniques can be employed for the crystallization of small organic molecules:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly. The choice of solvent is crucial and can be determined by experimenting with a range of solvents with different polarities.
-
Vapor Diffusion: This is a highly effective method for growing high-quality crystals from small amounts of material. A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.
Crystal Mounting and Data Collection
Once a suitable single crystal (typically 0.1-0.3 mm in all dimensions) is obtained, it is carefully mounted on a goniometer head. The crystal is then placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data. The diffracted X-rays are detected by an area detector, such as a CCD or CMOS detector.
Structure Solution and Refinement
The collected diffraction data, which consists of a series of reflection intensities, is then processed. The unit cell parameters and space group are determined from the diffraction pattern. The initial positions of the atoms in the crystal lattice are determined using computational methods such as direct methods or Patterson methods. This initial structural model is then refined against the experimental data using least-squares methods to obtain the final, accurate crystal structure. The quality of the final structure is assessed using metrics such as the R-factor.
Visualization of the Experimental Workflow
The process of determining the crystal structure of a this compound derivative can be visualized as a logical workflow.
Caption: A flowchart illustrating the key stages of X-ray crystallography.
References
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. The use of bromopyridazinedione derivatives in chemical biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Reaction Yields of 5-Bromopyridin-2-ol in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Common Carbon-Carbon and Carbon-Nitrogen Bond Forming Reactions.
The functionalization of pyridin-2-ol scaffolds is a cornerstone in the development of novel pharmaceuticals and functional materials. 5-Bromopyridin-2-ol serves as a versatile building block for introducing a wide range of molecular complexity through various cross-coupling reactions. This guide provides a comparative analysis of the reported reaction yields for several common palladium-catalyzed and copper-catalyzed cross-coupling reactions of this compound, supported by experimental data from the literature.
Quantitative Data Summary
The following table summarizes the reported yields for different cross-coupling reactions involving this compound and its derivatives. It is important to note that reaction yields are highly dependent on the specific substrates, catalyst systems, and reaction conditions employed.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki Coupling | Arylboronic Acids | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | Reflux | 12 | Moderate to Good | [1] |
| Buchwald-Hartwig Amination | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60 | |
| Heck Reaction | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile | 90 | - | Good | [2] |
| Sonogashira Coupling | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 2-4 | 43-97 | [3] |
| Stille Coupling | Organostannanes | Pd(PPh₃)₄ | - | Toluene | 100 | 15 | up to 95% | [4] |
| Negishi Coupling | Organozinc Reagents | Pd(OAc)₂ / S-Phos | - | THF | 25 | 1 | up to 98% | |
| Ullmann Condensation | Phenols | CuI / Ligand | K₂CO₃ | Toluene | 110 | 24 | Good |
Note: The yields mentioned are illustrative and have been sourced from reactions with similar bromopyridine substrates where specific data for this compound was not available. The presence of the hydroxyl group in this compound may influence the actual yields.
Experimental Protocols
Detailed methodologies for key cited experiments are provided below to facilitate replication and further investigation.
Suzuki Coupling (General Protocol)
This protocol is a general procedure for the Suzuki-Miyaura coupling of bromopyridines with arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₂CO₃ (2 equivalents)
-
Toluene/Ethanol/Water (4:1:1)
-
Argon or Nitrogen gas
Procedure:
-
To a dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to reflux with stirring for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination (General Protocol)
This protocol describes a general procedure for the Buchwald-Hartwig amination of bromopyridines with amines.
Materials:
-
This compound
-
Amine (1.1-1.5 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
BINAP (or other suitable phosphine (B1218219) ligand) (1.5-3 mol%)
-
NaOtBu (1.4 equivalents)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu to a dry Schlenk tube.
-
Add the this compound and the amine.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 4-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography.
Visualizations
Experimental Workflow for a Typical Cross-Coupling Reaction
The following diagram illustrates a generalized workflow for performing a palladium-catalyzed cross-coupling reaction with this compound.
Caption: A generalized experimental workflow for cross-coupling reactions.
Logical Relationship of Factors Influencing Reaction Yield
This diagram illustrates the key factors that influence the yield of cross-coupling reactions involving this compound.
Caption: Key factors that determine the success and yield of a cross-coupling reaction.
References
A Comparative Guide to the Synthesis of 5-Bromopyridin-2-ol: A Cost-Benefit Analysis for Researchers
For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of key chemical intermediates is paramount. 5-Bromopyridin-2-ol is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. This guide provides an objective comparison of three potential synthetic routes to this compound, focusing on a cost-benefit analysis supported by experimental data and detailed methodologies.
Executive Summary
Three primary synthetic routes to this compound are evaluated:
-
Route 1: Diazotization-Hydrolysis of 2-Amino-5-bromopyridine (B118841). This classic transformation involves the conversion of an amino group to a hydroxyl group via a diazonium salt intermediate.
-
Route 2: Nucleophilic Aromatic Substitution of 2,5-Dibromopyridine (B19318). This approach relies on the selective displacement of a bromine atom by a hydroxide (B78521) nucleophile.
-
Route 3: Demethylation of 5-Bromo-2-methoxypyridine (B44785). This route involves the cleavage of an ether to yield the desired alcohol.
This analysis suggests that the most viable and documented routes are the diazotization-hydrolysis of 2-amino-5-bromopyridine and the demethylation of 5-bromo-2-methoxypyridine. The choice between these routes will depend on factors such as the cost and availability of starting materials, desired yield, and scalability. The direct nucleophilic substitution of 2,5-dibromopyridine with hydroxide is less commonly reported and may present challenges in selectivity and reactivity.
Performance and Cost Comparison
The following tables provide a quantitative comparison of the three synthetic routes. Costs are estimates based on currently available supplier pricing for laboratory-grade chemicals and may vary.
Table 1: Comparison of Synthetic Route Performance
| Metric | Route 1: From 2-Amino-5-bromopyridine | Route 2: From 2,5-Dibromopyridine | Route 3: From 5-Bromo-2-methoxypyridine |
| Starting Material | 2-Amino-5-bromopyridine | 2,5-Dibromopyridine | 5-Bromo-2-methoxypyridine |
| Key Transformation | Diazotization-Hydrolysis | Nucleophilic Aromatic Substitution | Demethylation |
| Reported Yield | Variable, can be moderate to good | Not well-documented for this specific transformation | ~62%[1] |
| Reaction Steps | 1 | 1 | 1 |
| Scalability | Good | Moderate | Good |
| Purification | Recrystallization/Chromatography | Likely requires chromatographic separation | Recrystallization/Chromatography |
Table 2: Estimated Cost Analysis per Mole of Product
| Cost Component | Route 1: From 2-Amino-5-bromopyridine | Route 2: From 2,5-Dibromopyridine | Route 3: From 5-Bromo-2-methoxypyridine |
| Starting Material Cost | ~$25-65/kg[2][3] | ~$45-60/kg[4][5] | ~$58-75/kg[6][7] |
| Key Reagent(s) Cost | Sodium Nitrite (B80452) (~$0.5-1.2/kg)[2][4], Sulfuric Acid (low) | Sodium Hydroxide (low) | Hydrochloric or Hydrobromic Acid (low to moderate) |
| Catalyst Cost | None | None | None |
| Estimated Overall Cost | Low to Moderate | Moderate | Moderate to High |
Note: Costs are estimates and can vary significantly based on supplier, purity, and scale.
Synthetic Route Overviews and Experimental Protocols
Route 1: Synthesis from 2-Amino-5-bromopyridine via Diazotization and Hydrolysis
This route utilizes the well-established Sandmeyer-type reaction, where an aromatic amine is converted to a diazonium salt, which is then hydrolyzed to the corresponding phenol.
Caption: Synthetic pathway from 2-Amino-5-bromopyridine.
Experimental Protocol:
-
Diazotization: 2-Amino-5-bromopyridine (1.0 eq) is dissolved in a cooled (0-5 °C) aqueous solution of sulfuric acid. A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes.
-
Hydrolysis: The solution containing the diazonium salt is then added to a boiling aqueous solution, often containing copper sulfate (B86663) as a catalyst, and heated under reflux until nitrogen evolution ceases.
-
Work-up and Purification: The reaction mixture is cooled and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
Route 2: Synthesis from 2,5-Dibromopyridine via Nucleophilic Aromatic Substitution
This approach involves the direct displacement of a bromine atom with a hydroxide group. The reactivity of the two bromine atoms can be an issue, potentially leading to a mixture of products. The bromine at the 2-position is generally more susceptible to nucleophilic attack.
Caption: Synthetic pathway from 2,5-Dibromopyridine.
Experimental Protocol (Hypothetical):
-
Reaction Setup: 2,5-Dibromopyridine (1.0 eq) and a strong base such as sodium hydroxide or potassium hydroxide (2.0-3.0 eq) are dissolved in a high-boiling point solvent like dimethyl sulfoxide (B87167) (DMSO) or in an aqueous solution under pressure.
-
Reaction: The mixture is heated to a high temperature (e.g., 150-200 °C) for several hours. The progress of the reaction should be monitored by TLC or GC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is neutralized with acid and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. Purification would likely require column chromatography to separate the desired product from the starting material and any di-substituted byproducts.
Route 3: Synthesis from 5-Bromo-2-methoxypyridine via Demethylation
This route involves the cleavage of the methyl ether to yield the pyridinol. This is a common and often high-yielding reaction.
Caption: Synthetic pathway from 5-Bromo-2-methoxypyridine.
Experimental Protocol: [1]
-
Reaction Setup: A mixture of 5-bromo-2-methoxypyridine (15.00 g, 79.78 mmol) and 6M diluted hydrochloric acid (150 mL) is prepared in a round-bottom flask.[1]
-
Reaction: The mixture is stirred for 20 hours at 100 °C.[1]
-
Work-up and Purification: After the reaction is complete, the mixture is diluted with water (600 mL) and the pH is adjusted to 7 with an aqueous NaOH solution. The mixture is then extracted with ethyl acetate (B1210297) (4 x 200 mL). The combined organic phases are washed with saturated aqueous NaCl, dried over Na2SO4, filtered, and concentrated in vacuo. The residue is triturated with a mixture of petroleum ether and ethyl acetate (10:1, 100 mL), filtered, and washed with petroleum ether to give the product as a white solid (10.42 g, 61.55% yield).[1]
Environmental, Health, and Safety Considerations
-
Route 1: The use of sodium nitrite requires caution as it is toxic. Diazonium salts can be explosive if isolated and dry, so they are typically used in situ. The reaction generates nitrogen gas, which needs to be safely vented. The use of copper salts as catalysts, while common, introduces heavy metal waste that requires proper disposal. Copper salts can be toxic to aquatic life.[5][8][9]
-
Route 2: This route involves high temperatures and potentially high pressures, which require specialized equipment. The starting material, 2,5-dibromopyridine, is a halogenated organic compound and should be handled with care to avoid environmental release.[10] Brominated organic compounds can be persistent in the environment.[11]
-
Route 3: This route uses strong acids at high temperatures, which requires appropriate personal protective equipment and a well-ventilated fume hood. The reagents are generally less hazardous than those in Route 1.
Conclusion
The synthesis of this compound can be approached from several precursors.
-
Route 1 (from 2-Amino-5-bromopyridine) is a cost-effective option due to the relatively low price of the starting material and reagents. However, the yield can be variable, and the handling of toxic sodium nitrite and potentially explosive diazonium intermediates requires careful consideration.
-
Route 2 (from 2,5-Dibromopyridine) is theoretically the most direct route but lacks well-established experimental protocols for this specific transformation, indicating potential challenges with selectivity and reactivity.
-
Route 3 (from 5-Bromo-2-methoxypyridine) offers a reliable and documented method with a decent yield. While the starting material is more expensive, the simpler and safer reaction conditions might make it preferable for smaller-scale laboratory synthesis where consistency and predictability are key.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including budget, scale, available equipment, and safety considerations. For large-scale production, optimizing the diazotization-hydrolysis of the more affordable 2-amino-5-bromopyridine may be the most economical approach, provided that safety protocols are strictly followed. For smaller, research-oriented syntheses, the reliability of the demethylation of 5-bromo-2-methoxypyridine may outweigh the higher initial cost of the starting material.
References
- 1. Page loading... [guidechem.com]
- 2. imarcgroup.com [imarcgroup.com]
- 3. strem.com [strem.com]
- 4. Sodium Nitrite Prices, Trends, Chart, News, Index and Market Demand [chemanalyst.com]
- 5. Toxicity of copper salts is dependent on solubility profile and cell type tested - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium Nitrite, China Sodium Nitrite Selling, Selling Sodium Nitrite, Fondland Chemicals Co., Ltd. [sunsirs.com]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. Copper Compounds Toxicology [digitalfire.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-Bromopyridin-2-ol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is paramount for ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of 5-Bromopyridin-2-ol, a halogenated organic compound.
Immediate Safety and Handling
Before beginning any disposal procedure, always wear appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat and closed-toe shoes.
All handling and disposal activities should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Quantitative Hazard Data Summary
The following table summarizes key hazard information for compounds structurally similar to this compound. This data should be used as a precautionary guide in the absence of a specific SDS.
| Hazard Classification | GHS Hazard Statement Codes | Signal Word |
| Acute Toxicity, Oral | H301, H302 | Danger/Warning |
| Acute Toxicity, Dermal | H310, H312 | Danger/Warning |
| Skin Irritation | H315 | Warning |
| Eye Irritation | H319 | Warning |
| Specific target organ toxicity | H335 | Warning |
GHS Hazard Statement Codes:
-
H301/H302: Toxic/Harmful if swallowed.
-
H310/H312: Fatal/Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical process that involves identification, segregation, and appropriate containment.
1. Waste Identification and Classification:
-
Classify all waste containing this compound as halogenated organic hazardous waste .
-
This includes pure this compound, solutions containing the compound, and any contaminated materials such as gloves, weighing paper, and pipette tips.
2. Waste Segregation:
-
It is crucial to segregate halogenated organic waste from non-halogenated waste streams. Mixing these wastes can lead to complex and more expensive disposal procedures.
-
Never mix this compound waste with incompatible materials such as strong oxidizing agents, strong acids, or bases.
3. Container Selection and Labeling:
-
Use a dedicated, chemically compatible, and leak-proof container with a secure screw-top lid for collecting this compound waste. High-density polyethylene (B3416737) (HDPE) containers are often a suitable choice.
-
The container must be clearly labeled with the words "Hazardous Waste" .
-
The label must also include the full chemical name: "this compound" and indicate the approximate concentration and quantity of the waste.
4. Waste Accumulation:
-
Collect all solid and liquid waste containing this compound in the designated and labeled container.
-
Solid waste, such as contaminated lab supplies, should be placed in a separate, clearly labeled solid hazardous waste container.
-
Liquid waste should be collected in a dedicated halogenated organic solvent waste container.
-
Keep the waste container closed at all times, except when adding waste.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
5. Spill Management:
-
In the event of a spill, immediately evacuate the area if necessary and ensure proper ventilation.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Carefully collect the absorbed material and contaminated debris and place it in a sealed, leak-proof container.
-
Label the container as "Hazardous Waste - Spill Debris" and include the chemical name "this compound".
6. Final Disposal:
-
The final disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.
-
The recommended method of disposal for halogenated organic compounds is typically high-temperature incineration in a specially equipped facility.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 5-Bromopyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Bromopyridin-2-ol (CAS No. 13466-38-1). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Appropriate personal protective equipment must be worn at all times when handling this chemical to minimize exposure.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles / Face Shield | Conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a risk of splashing. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected before use and disposed of properly after handling.[1] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned. |
| Respiratory Protection | Dust Mask / Respirator | A NIOSH-approved N95 dust mask or a full-face respirator should be used, especially if dust or aerosols are generated or if engineering controls are insufficient. |
Operational Plan for Safe Handling
All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] An emergency eyewash station and safety shower must be readily accessible.
Below is a standard operational workflow for handling this compound:
First Aid Measures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1][2][3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[3] |
Spill Management and Disposal
In the event of a spill, the area should be evacuated. Only trained personnel wearing appropriate PPE should manage the cleanup.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
